molecular formula C13H8ClN3 B1453083 8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine CAS No. 1211595-29-7

8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine

Cat. No.: B1453083
CAS No.: 1211595-29-7
M. Wt: 241.67 g/mol
InChI Key: YETCPVJIUJSNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine is a sophisticated heteroaromatic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a 1,7-naphthyridine core, a privileged structure in the development of therapeutic agents, which is further functionalized with a chloro group and a pyridinyl moiety. These substituents are strategic handles for further synthetic elaboration via metal-catalyzed cross-coupling reactions, making it a versatile building block for creating diverse chemical libraries . Naphthyridine derivatives, particularly the 1,7-naphthyridine isomers, are extensively investigated for their potent biological activities. Recent scientific reports highlight novel 1,7-naphthyridine derivatives demonstrating promising activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment, with some compounds exhibiting inhibitory potency superior to the first-line drug nevirapine . Molecular docking studies reveal that such inhibitors effectively occupy the binding pocket of HIV-1 reverse transcriptase, forming key interactions including hydrogen bonds with residues like LYS101 and PRO225, and π-π stacking with TYR181 and TRP229 . Concurrently, the structural framework of 1,7-naphthyridines is also explored for its anticancer potential. Related compounds have shown notable in vitro cytotoxicity against a panel of human cancer cell lines, including lymphoblastic leukemia (MOLT-3), cervical carcinoma (HeLa), and promyeloblast (HL-60) cells, while demonstrating selective toxicity by sparing normal embryonic lung cells (MRC-5) . The presence of the chloropyridine subunit in its structure is a common feature in many bioactive molecules and can contribute to these observed effects. Researchers can utilize this high-purity compound as a key intermediate for the synthesis of potential pharmacologically active molecules or as a core scaffold in molecular design. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

8-chloro-6-pyridin-4-yl-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3/c14-13-12-10(2-1-5-16-12)8-11(17-13)9-3-6-15-7-4-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETCPVJIUJSNAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC(=C2N=C1)Cl)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697433
Record name 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211595-29-7
Record name 8-Chloro-6-(4-pyridinyl)-1,7-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211595-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comprehensive Technical Guide on 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine: Structural Profiling, Synthetic Methodologies, and Pharmacological Applications

Executive Summary

8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine (CAS 1211595-29-7) is a highly specialized, privileged scaffold widely utilized in modern medicinal chemistry and drug development[1]. Featuring a rigid, planar bicyclic 1,7-naphthyridine core coupled with a 4-pyridyl moiety, this compound serves as a critical advanced intermediate for synthesizing highly potent enzyme inhibitors. The strategic placement of the 8-chloro substituent provides an excellent electrophilic handle for late-stage functionalization, while the 4-pyridyl group acts as a potent hydrogen-bond acceptor, essential for anchoring molecules into the hinge regions of kinases or the hydrophobic pockets of phosphodiesterases (PDEs)[2].

Structural and Physicochemical Profiling

The architecture of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine is defined by its electron-deficient nature. The two nitrogen atoms within the naphthyridine ring system significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the molecule. This electronic configuration not only enhances the reactivity of the C8-chloride towards nucleophilic attack but also improves the metabolic stability of the core against oxidative degradation.

Table 1: Physicochemical and Structural Properties

PropertyValue
Chemical Name 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine
CAS Registry Number 1211595-29-7
Molecular Formula C13H8ClN3
Molecular Weight 241.68 g/mol
Canonical SMILES ClC1=NC(=CC2=CC=CN=C12)C1=CC=NC=C1
Topological Polar Surface Area (TPSA) 38.67 Ų
Predicted LogP 3.345

Data aggregated from authoritative chemical databases[3],[4].

Pharmacological Relevance: Target Pathways

The 1,7-naphthyridine scaffold is a cornerstone in the development of neurotherapeutics and oncology drugs. Most notably, derivatives of this core have been instrumental in the discovery of selective PDE10A inhibitors (such as the MK-8189 clinical program) for the treatment of schizophrenia[5]. PDE10A is highly expressed in mammalian striatal neurons, where it hydrolyzes cAMP and cGMP. By inhibiting PDE10A, 1,7-naphthyridine derivatives restore cyclic nucleotide signaling, normalizing dysfunctional striatal output. Furthermore, the 4-pyridyl substitution is a well-documented hinge-binding motif for RAC-alpha serine/threonine-protein kinases, enabling potent hydrogen bonding with the kinase backbone[2].

PDE10A_Inhibition A Dopaminergic/Glutamatergic Receptor Activation B Adenylyl/Guanylyl Cyclase Activation A->B G-Protein Cascade C cAMP / cGMP Synthesis B->C ATP/GTP Conversion D PDE10A Enzyme (Hydrolysis) C->D Substrate Binding G Signal Amplification (Therapeutic Efficacy) C->G Accumulation via Inhibition E Signal Termination (Decreased PKA/PKG) D->E Degradation F 1,7-Naphthyridine Inhibitor F->D Competitive Inhibition

Figure 2: Mechanism of action for 1,7-naphthyridine-based PDE10A inhibitors in striatal signaling.

Synthetic Methodologies: The SNAr Protocol

To utilize 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine as an API precursor, researchers typically perform a Nucleophilic Aromatic Substitution (SNAr) at the C8 position.

Causality of Experimental Design: The C8 position is highly activated by the ortho- and para-like relationship to the naphthyridine nitrogens. We select N-Methyl-2-pyrrolidone (NMP) as the solvent because its polar aprotic nature stabilizes the highly polar Meisenheimer transition state, significantly accelerating the reaction kinetics. N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base to neutralize the HCl byproduct without competing with the primary nucleophile.

Self-Validating Experimental Protocol:

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, dissolve 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine (1.0 equiv, 1.0 mmol) in anhydrous NMP (5.0 mL, yielding a 0.2 M solution).

  • Reagent Addition: Add the target nucleophile (e.g., a primary aliphatic amine, 1.5 equiv, 1.5 mmol) in a single portion, followed by the dropwise addition of DIPEA (2.5 equiv, 2.5 mmol).

  • Thermal Activation & Monitoring: Heat the reaction mixture to 90–100 °C.

    • Validation Checkpoint 1 (TLC): Monitor the reaction using Thin-Layer Chromatography (TLC) with an eluent of 5% MeOH in DCM. The starting material is highly UV-active (254 nm). Complete consumption is typically observed within 4–8 hours.

    • Validation Checkpoint 2 (LC-MS): Analyze an aliquot via LC-MS. The starting material will show a distinct 3:1 isotopic cluster at m/z 242/244[M+H]+ due to the chlorine atom. Successful conversion is validated by the disappearance of this isotopic pattern and the emergence of a single product peak corresponding to the amine adduct mass.

  • Quenching & Extraction: Cool the mixture to ambient temperature. Quench by pouring into 20 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 × 20 mL).

  • Washing: To effectively remove the high-boiling NMP solvent, wash the combined organic layers with a 5% aqueous LiCl solution (2 × 20 mL), followed by a final wash with saturated NaCl (brine, 20 mL).

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure 8-amino-substituted 1,7-naphthyridine derivative.

SNAr_Mechanism A 8-Chloro-1,7-naphthyridine Derivative C Meisenheimer Complex (Transition State) A->C NMP, 100°C B Amine Nucleophile + DIPEA (Base) B->C Nucleophilic Attack D Chloride Expulsion (-HCl) C->D Rearrangement E 8-Amino-1,7-naphthyridine Target Scaffold D->E Irreversible Step

Figure 1: Workflow and transition state progression of SNAr derivatization at the C8 position.

Conclusion

The 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine intermediate is a masterclass in rational drug design scaffold selection. Its precisely tuned electronic properties allow for robust, scalable late-stage functionalization, while its rigid geometry provides the necessary pharmacophoric interactions for high-affinity binding to complex therapeutic targets like PDE10A and various kinases.

References

  • 8-氯-6-(吡啶-4-基)-1,7-萘啶 - 摩贝网 (Molbase). Source: molbase.cn.
  • 1211595-29-7 | 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine - BLDpharm. Source: bldpharm.com.
  • 309947-86-2 | tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate | MolCore. Source: molcore.com.
  • BindingDB BDBM15066 5-[(2S)-2-amino-3-(1H-indol-3-yl)propoxy]. Source: bindingdb.org.
  • Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - ResearchGate. Source: researchgate.net.

Sources

An In-Depth Technical Guide to 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document delves into its chemical identity, a plausible and detailed synthetic route, and an exploration of its potential therapeutic applications based on the well-established biological activities of the 1,7-naphthyridine scaffold.

Introduction: The 1,7-Naphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry

Naphthyridines, a class of bicyclic heteroaromatic compounds composed of two fused pyridine rings, represent a "privileged structure" in the field of medicinal chemistry.[1][2] Their inherent ability to act as bioisosteres of larger aromatic systems and their capacity for forming multiple hydrogen bonds and other non-covalent interactions with biological targets have made them a cornerstone in the design of novel therapeutic agents. The 1,7-naphthyridine isomer, in particular, has been incorporated into a multitude of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5] The strategic placement of substituents on the 1,7-naphthyridine core allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a versatile scaffold for targeted drug design.

Chemical Identity of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The following table summarizes the key chemical identifiers for 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine.

IdentifierValue
IUPAC Name 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine
CAS Number 1211595-29-7[6]
Molecular Formula C₁₃H₈ClN₃
Molecular Weight 241.68 g/mol
SMILES Clc1c(c2ncccc2n1)c3ccncc3
InChIKey Not readily available in public databases.

Proposed Synthesis of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine

Retrosynthetic Analysis and Proposed Forward Synthesis

The retrosynthetic analysis of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine points towards the disconnection of the C6-aryl bond, identifying 6,8-dichloro-1,7-naphthyridine and pyridine-4-boronic acid as the key starting materials.

The proposed forward synthesis would, therefore, involve the selective Suzuki-Miyaura coupling at the C6 position of 6,8-dichloro-1,7-naphthyridine. The differential reactivity of the two chlorine atoms on the naphthyridine ring may allow for regioselective coupling, or alternatively, statistical mixtures may be obtained, requiring chromatographic separation.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura couplings of chloro-heterocycles and should be optimized for this specific transformation.[9][10]

Materials:

  • 6,8-dichloro-1,7-naphthyridine (1.0 equiv)

  • Pyridine-4-boronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6,8-dichloro-1,7-naphthyridine, pyridine-4-boronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Bubble the inert gas through the stirred solution for 15-20 minutes to ensure thorough degassing.

  • Add the palladium catalyst, Pd(dppf)Cl₂, to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_workup Workup & Purification 6,8-dichloro-1,7-naphthyridine 6,8-dichloro-1,7-naphthyridine Reaction_Vessel Suzuki-Miyaura Coupling (80-100 °C) 6,8-dichloro-1,7-naphthyridine->Reaction_Vessel Pyridine-4-boronic acid Pyridine-4-boronic acid Pyridine-4-boronic acid->Reaction_Vessel Catalyst Pd(dppf)Cl₂ Catalyst->Reaction_Vessel Base Na₂CO₃ Base->Reaction_Vessel Solvent Dioxane/Water Solvent->Reaction_Vessel Inert_Atmosphere Argon/Nitrogen Inert_Atmosphere->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine Purification->Product

Caption: Proposed synthetic workflow for 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine.

Potential Biological Applications and Therapeutic Rationale

While specific biological data for 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine is not yet publicly available, the extensive research on the broader naphthyridine class of compounds allows for a well-reasoned extrapolation of its potential therapeutic applications.

Anticancer Activity

Numerous 1,7- and 1,8-naphthyridine derivatives have demonstrated potent anticancer activity through various mechanisms.[11][12] A significant number of these compounds function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[13] For instance, certain naphthyridine analogs have been shown to inhibit kinases involved in cell proliferation, survival, and angiogenesis. The introduction of an aryl group at the C6 position, as in the title compound, can be crucial for achieving high-affinity binding to the ATP-binding pocket of target kinases.

Anti-inflammatory Properties

The naphthyridine scaffold is also present in compounds with significant anti-inflammatory effects.[1][4] These compounds often act by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1] The mechanism of action can involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.

Antimicrobial Activity

Historically, the 1,8-naphthyridine derivative nalidixic acid was one of the first synthetic antibiotics.[14][15] Many subsequent naphthyridine-based antimicrobials function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[14][16] The structural features of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine suggest it could be investigated for its potential as a novel antimicrobial agent.

Illustrative Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several kinase inhibitors targeting components of this pathway have been developed, and heterocyclic scaffolds like naphthyridine are often employed in their design. The following diagram illustrates a simplified representation of this pathway, a potential target for novel naphthyridine-based inhibitors.

PI3K_Akt_mTOR_Pathway cluster_upstream Upstream Signals cluster_core_pathway Core Signaling Cascade cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor Naphthyridine Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine in dimethyl sulfoxide (DMSO). In the absence of pre-existing solubility data for this specific naphthyridine derivative, this document outlines the fundamental principles of solubility, the critical role of DMSO as a solvent in drug discovery, and detailed, field-proven methodologies for both kinetic and thermodynamic solubility assessment. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for advancing preclinical research. This guide emphasizes the causality behind experimental choices, providing a narrative that blends theoretical knowledge with practical application.

Introduction: The Significance of Solubility in Preclinical Research

The journey of a small molecule from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, solubility stands as a paramount parameter, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor solubility can lead to erratic results in in vitro assays, underestimation of toxicity, and diminished in vivo efficacy, ultimately contributing to late-stage attrition in the drug development pipeline.

8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine, a heterocyclic compound with the molecular formula C₁₃H₈ClN₃ and a molecular weight of 241.68 g/mol , belongs to the naphthyridine class of compounds, which are known for their diverse biological activities.[2][3][4][5][6][7] The characterization of its solubility profile is a critical first step in its preclinical evaluation. This guide focuses on determining its solubility in dimethyl sulfoxide (DMSO), the most widely used solvent for compound storage and high-throughput screening in the pharmaceutical industry.[8][9][10]

Dimethyl Sulfoxide (DMSO): The Universal Solvent in Drug Discovery

DMSO, an organosulfur compound with the formula (CH₃)₂SO, is a colorless and highly polar aprotic solvent.[8] Its remarkable ability to dissolve a wide array of both polar and nonpolar compounds has established it as an indispensable tool in drug discovery and life science research.[8][11][12]

Key Properties of DMSO as a Solvent:

  • High Polarity: DMSO's high dielectric constant enables it to effectively solvate a broad spectrum of solutes.

  • Aprotic Nature: Lacking acidic protons, DMSO is less likely to engage in proton-donating interactions that could degrade sensitive compounds.

  • Miscibility: It is miscible with water and a wide range of organic solvents, facilitating the preparation of aqueous working solutions from concentrated DMSO stocks.[8]

  • Biocompatibility at Low Concentrations: While neat DMSO can have biological effects, it is generally well-tolerated by most cell lines at final concentrations below 0.5%.[13]

The choice of high-purity, anhydrous DMSO is crucial for obtaining reproducible solubility data, as water content can significantly impact the solubility of certain compounds.[14][15]

Theoretical Underpinnings of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a given temperature and pressure.[16][17] This process is governed by a thermodynamic equilibrium between the solid and dissolved states of the solute. The "like dissolves like" principle provides a foundational understanding, suggesting that solutes dissolve best in solvents with similar polarities.[18]

The dissolution of a solid in a liquid involves two primary energy considerations:

  • Crystal Lattice Energy: The energy required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Solvation Energy: The energy released when the solute molecules interact with the solvent molecules.

For a compound to dissolve, the solvation energy must be sufficient to overcome the crystal lattice energy.

Experimental Determination of Solubility in DMSO: A Dual Approach

In the context of drug discovery, two distinct types of solubility are typically measured: kinetic and thermodynamic.[1][19][20][21][22]

Kinetic Solubility: A High-Throughput Assessment for Early Discovery

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[1][19][22] This method mimics the conditions of many high-throughput screening assays and provides a rapid assessment of a compound's propensity to precipitate.[19]

This protocol provides a straightforward method for estimating the kinetic solubility of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine.

Materials:

  • 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine (solid)

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Clear, flat-bottom 96-well microplate

  • Multichannel pipette

  • Plate shaker

Procedure:

  • Preparation of High-Concentration Stock Solution: Prepare a 100 mM stock solution of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine in anhydrous DMSO. This can be achieved by dissolving 24.17 mg of the compound in 1 mL of DMSO.

  • Serial Dilutions in DMSO: In a separate 96-well plate, perform serial dilutions of the 100 mM stock solution with DMSO to create a range of concentrations (e.g., 50 mM, 25 mM, 12.5 mM, etc.).

  • Addition to Aqueous Buffer: In the clear, flat-bottom 96-well microplate, add 198 µL of PBS (pH 7.4) to each well.

  • Compound Addition: Using a multichannel pipette, add 2 µL of each DMSO concentration of the compound to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.

  • Incubation and Observation: Seal the plate and shake it at room temperature for 2 hours.

  • Visual Inspection: After incubation, visually inspect each well for the presence of a precipitate against a dark background. The highest concentration at which no precipitate is observed is recorded as the kinetic solubility.

Thermodynamic Solubility: The Gold Standard for Preformulation

Thermodynamic solubility, also known as equilibrium solubility, represents the true solubility of a compound in a given solvent under equilibrium conditions.[1][23] This measurement is crucial for lead optimization and formulation development.[1] The shake-flask method is the most common technique for determining thermodynamic solubility.[17]

This protocol details the determination of the thermodynamic solubility of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine in DMSO.

Materials:

  • 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine (solid)

  • Anhydrous DMSO

  • Vortex mixer

  • Thermostatted shaker incubator

  • High-speed microcentrifuge

  • HPLC system with a UV detector

Procedure:

  • Preparation of a Supersaturated Solution: Add an excess amount of solid 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine to a known volume of anhydrous DMSO in a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration: Seal the vial and place it in a thermostatted shaker incubator set at 25°C. Shake the mixture for 24-48 hours to ensure that equilibrium is reached.

  • Separation of Undissolved Solid: After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet. Dilute the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification by HPLC: Analyze the diluted sample by HPLC with UV detection to determine the concentration of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine.

  • Calculation of Solubility: Back-calculate the original concentration in the undiluted DMSO supernatant to determine the thermodynamic solubility.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner.

Table 1: Solubility Profile of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine in DMSO

Parameter Method Solvent Temperature (°C) Solubility
Kinetic SolubilityVisual InspectionPBS (1% DMSO)25[Insert experimental value, e.g., >100 µM]
Thermodynamic SolubilityShake-Flask/HPLCDMSO25[Insert experimental value, e.g., mg/mL or mM]

Interpretation of Results:

A significant discrepancy between kinetic and thermodynamic solubility values is not uncommon.[20][21] Kinetic solubility is often higher as the compound may remain in a supersaturated state for a period before precipitating.[20] Thermodynamic solubility provides a more accurate measure of the compound's intrinsic solubility.

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is essential for successful execution.

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare 100 mM Stock in DMSO k_dilute Serial Dilutions in DMSO k_start->k_dilute k_add_pbs Add to PBS in 96-well Plate k_dilute->k_add_pbs k_incubate Incubate & Shake (2 hours) k_add_pbs->k_incubate k_observe Visual Inspection for Precipitate k_incubate->k_observe k_result Kinetic Solubility (Highest Clear Conc.) k_observe->k_result t_start Add Excess Solid to DMSO t_equilibrate Equilibrate (24-48 hours) t_start->t_equilibrate t_centrifuge Centrifuge to Pellet Solid t_equilibrate->t_centrifuge t_supernatant Collect & Dilute Supernatant t_centrifuge->t_supernatant t_hplc Quantify by HPLC t_supernatant->t_hplc t_result Thermodynamic Solubility (mg/mL or mM) t_hplc->t_result

Caption: Experimental workflows for kinetic and thermodynamic solubility determination.

Conclusion and Future Directions

This guide has provided a detailed roadmap for determining the solubility profile of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine in DMSO. By employing both kinetic and thermodynamic methodologies, researchers can generate a comprehensive understanding of this compound's solubility characteristics. This information is fundamental for the design of robust in vitro and in vivo experiments, the interpretation of biological data, and the potential development of this compound as a therapeutic agent. Future studies may explore its solubility in various aqueous buffers at different pH values to better predict its behavior in physiological environments.

References

  • Vertex AI Search. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Aure Chemical. (2024, September 9). Innovative Applications of DMSO.
  • Aure Chemical. (2026, February 6). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation.
  • Smolecule. (n.d.). Experimental Protocols for DMSO Solubility Assessment.
  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
  • PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks.
  • Smolecule. (n.d.). DMSO Solubility & Stock Solution Preparation.
  • Chem.libretexts.org. (n.d.). Solubility.
  • PubMed. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks.
  • Creative Bioarray. (2025, July 31). Aqueous Solubility Assays.
  • Ziath. (n.d.). Issues in Compound Storage in DMSO.
  • Moshang Chemical. (n.d.). 8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine | 1211595-29-7.
  • BLDpharm. (n.d.). 1211595-29-7|8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine.
  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • SlidePlayer. (2024, January 23). Solubility and distribution.
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • Wikipedia. (n.d.). Solubility.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • PMC. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • ChemicalBook. (2025, July 24). 8-CHLORO-[11][24]NAPHTHYRIDINE | 13058-77-0. Retrieved from

  • Benchchem. (n.d.). Preparation of a CL097 Stock Solution using DMSO: An Application Note and Protocol.
  • ResearchGate. (2025, October 15). DMSO Solubility Assessment for Fragment-Based Screening.
  • Chromatography Forum. (2012, January 18). DMSO stock solutions.
  • J&W Pharmlab. (n.d.). 8-Chloro-[11][24]naphthyridine - CAS:13058-77-0. Retrieved from

  • PubMed. (2023, February 15). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents.
  • Wikipedia. (n.d.). 1,8-Naphthyridine.
  • SpringerLink. (2010, July 21). Characterization and pharmacological evaluation of new pyridine analogs.
  • ResearchGate. (2025, August 6). Synthesis and characterization of 1,8-Naphthridine derivatives | Request PDF.
  • Internet Scientific Publications. (n.d.). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety.
  • PubMed. (n.d.). In silico estimation of DMSO solubility of organic compounds for bioscreening.
  • GitHub Pages. (n.d.). SOLUBILITY DATA SERIES.
  • Scribd. (n.d.). Solubility Data of DMSO | PDF | Dimethyl Sulfoxide | Chloride.
  • PubChem. (n.d.). 5-(3,4,5-trimethoxy-phenyl)-7,8-dihydro-[11][24]naphthyridine-6-carboxylic acid methyl ester; hydrochloride | C31H29N5O7 | CID 44314916. Retrieved from

Sources

Advanced Architectures: Pyridyl-Substituted 1,7-Naphthyridines in Drug Discovery and Optoelectronics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,7-naphthyridine scaffold represents a "privileged structure" that bridges the gap between classical quinolines and diazanaphthalenes. While its 1,8-isomer has historically dominated the antibacterial landscape (e.g., nalidixic acid), the 1,7-naphthyridine core —particularly when substituted with pyridyl moieties—has emerged as a powerhouse in two distinct high-value sectors: targeted kinase/enzyme inhibition (HIV-1 RT, PDE4/5) and phosphorescent organic light-emitting diodes (PhOLEDs) .

This technical guide dissects the structure-activity relationships (SAR), synthetic protocols, and material properties of pyridyl-substituted 1,7-naphthyridines. It is designed for medicinal chemists and materials scientists seeking to exploit the unique electronic deficiency and coordination geometry of this bicyclic system.

Part 1: Structural & Electronic Properties

The "Diazanaphthalene" Advantage

The 1,7-naphthyridine ring system consists of a fused pyridine and pyrimidine-like arrangement, though strictly it is two fused pyridine rings with nitrogen atoms at positions 1 and 7.

  • Electronic Deficiency: The presence of two nitrogen atoms renders the ring system highly

    
    -deficient compared to quinoline or naphthalene. This lowers the LUMO energy, making the core an excellent electron acceptor—a critical feature for n-type organic semiconductors.
    
  • Coordination Geometry: When a pyridyl group is attached at the C8 position, it creates a N,N-bidentate pocket similar to 2,2'-bipyridine but with a more rigid, fused backbone. This "pre-organized" chelation site is vital for forming stable Iridium(III) or Ruthenium(II) complexes.

  • Basicity & Solubility: The N7 nitrogen is less sterically hindered than N1, often serving as the primary site for protonation or alkylation. Pyridyl substitution improves aqueous solubility via additional ionizable nitrogens, addressing a common bottleneck in lipophilic kinase inhibitors.

Part 2: Synthetic Architectures

Constructing the pyridyl-1,7-naphthyridine scaffold generally follows two strategies: de novo ring construction or late-stage functionalization of a pre-formed core.

De Novo Construction: The Friedländer Annulation

The most robust method for accessing highly substituted 1,7-naphthyridines is the Friedländer annulation . This involves the condensation of 3-aminoisonicotinaldehyde (or ketone) with a ketone containing an


-methylene group.

Mechanism:

  • Schiff Base Formation: The amino group of the pyridine substrate attacks the ketone carbonyl.

  • Aldol-Type Cyclization: The

    
    -methylene of the ketone attacks the aldehyde of the pyridine.
    
  • Dehydration: Aromatization to form the naphthyridine ring.

Late-Stage Functionalization: Palladium-Catalyzed Cross-Coupling

For drug discovery libraries, functionalizing a halogenated core (e.g., 6,8-dichloro-1,7-naphthyridine) is preferred. The C8 position is electronically distinct and often more reactive in Nucleophilic Aromatic Substitution (


), while C6 is ideal for Palladium-catalyzed couplings.
Visualization: Synthetic Pathways

The following diagram illustrates the divergent synthesis of these derivatives.

SynthesisPathways Start 3-Aminoisonicotinaldehyde Friedlander Friedländer Annulation (Base/Acid Cat.) Start->Friedlander Ketone Acetylpyridine (or Ketone) Ketone->Friedlander Core Pyridyl-1,7-Naphthyridine Scaffold Friedlander->Core - 2 H2O HaloCore 6,8-Dichloro-1,7-Naphthyridine Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3) HaloCore->Suzuki + Pyridyl Boronic Acid FinalDrug Functionalized Bioactive Agent Suzuki->FinalDrug C-C Bond Formation

Caption: Divergent synthetic strategies for accessing pyridyl-1,7-naphthyridines via De Novo assembly (top) and Late-Stage Functionalization (bottom).

Experimental Protocol: Suzuki Coupling at C6

Objective: Synthesis of 6-(3-pyridyl)-1,7-naphthyridine from 6-bromo-1,7-naphthyridine.

Reagents:

  • 6-Bromo-1,7-naphthyridine (1.0 equiv)

  • 3-Pyridylboronic acid (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (2.0 M aqueous solution, 3.0 equiv)
    
  • 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Degassing: Charge a flame-dried Schlenk flask with the bromide, boronic acid, and Palladium catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add anhydrous 1,4-dioxane and the aqueous base via syringe under Argon flow.

  • Reaction: Heat the mixture to 90°C for 12 hours. The color typically shifts from yellow to dark orange/brown, indicating active catalytic cycling.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with brine. Dry the organic layer over

    
    .
    
  • Purification: The pyridyl nitrogen makes the product polar. Use Flash Column Chromatography with a gradient of DCM:MeOH (98:2 to 90:10).

  • Validation: Confirm structure via

    
    -NMR (look for diagnostic naphthyridine singlets/doublets > 8.5 ppm) and LC-MS (
    
    
    
    ).

Part 3: Medicinal Chemistry Applications

The pyridyl-1,7-naphthyridine motif is a bioisostere for quinolines but offers superior hydrogen-bonding capacity and metabolic stability profiles.

Case Study: HIV-1 Reverse Transcriptase (RT) Inhibitors

Recent studies have highlighted 2-cyanopyridinyl-1,7-naphthyridines as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

  • Mechanism: These compounds bind to the allosteric hydrophobic pocket of HIV-1 RT, locking the enzyme in an inactive conformation.

  • The "Pyridyl" Role: The cyanopyridyl group forms critical

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Tyr181, Tyr188) within the binding pocket, while the naphthyridine core provides a rigid scaffold that orients the side chains correctly.
  • Potency: Optimized derivatives demonstrate

    
     values in the nanomolar range (0.175 µM), comparable to FDA-approved drugs like Rilpivirine [1].
    
PDE4 and Kinase Inhibition

The 6,8-disubstituted 1,7-naphthyridine class includes potent inhibitors of Phosphodiesterase 4 (PDE4) , a target for COPD and asthma.

  • NVP-ABE171: A benchmark compound where the naphthyridine core replaces the traditional catechol ether moiety of Rolipram. The N-atoms in the ring accept hydrogen bonds, mimicking the pharmacophore of established inhibitors while altering solubility and PK properties [2].

Visualization: SAR Logic Flow

SAR_Logic Scaffold 1,7-Naphthyridine Core Pos8 Position 8 (C8) Steric Tolerance Scaffold->Pos8 Pos6 Position 6 (C6) Solubility/PK Modulation Scaffold->Pos6 Pos2 Position 2 (C2) Target Binding (H-Bond) Scaffold->Pos2 Effect1 Improved Selectivity (vs PDE4B/D) Pos8->Effect1 Bulky Aryl/Heteroaryl Effect2 Enhanced Aqueous Solubility Pos6->Effect2 Polar Pyridyl Group Effect3 Pi-Pi Stacking (Tyr Residues) Pos2->Effect3 Cyanopyridyl/Amino

Caption: Structure-Activity Relationship (SAR) map for medicinal chemistry optimization of the 1,7-naphthyridine scaffold.

Part 4: Materials Science (Optoelectronics)

Beyond pharma, pyridyl-1,7-naphthyridines are critical ligands in the field of OLEDs (Organic Light Emitting Diodes) .

Iridium(III) Phosphorescent Emitters

The "Holy Grail" of OLEDs is efficient deep-blue and green phosphorescence. 1,7-Naphthyridine derivatives serve as


 or 

cyclometalating ligands.
  • Ligand Design: A 2-phenyl-1,7-naphthyridine or 8-(2-pyridyl)-1,7-naphthyridine ligand coordinates to Iridium.

  • Mechanism: The high electron affinity of the naphthyridine ring stabilizes the Metal-to-Ligand Charge Transfer (MLCT) state. This allows for fine-tuning of the emission color.

  • Performance: Complexes such as (dfpmp)2Ir(mmND) utilize naphthyridine-based ligands to achieve External Quantum Efficiencies (EQE) exceeding 30% with low efficiency roll-off, a common failure mode in high-brightness OLEDs [3].[1]

Quantitative Data: Photophysical Properties

The following table summarizes the impact of pyridyl-naphthyridine ligands on Iridium complex performance.

ComplexLigand TypeEmission

(nm)
Quantum Yield (

)
Application
Ir(ppy)3 Phenylpyridine (Ref)510 (Green)0.40Standard Green OLED
(dfpmp)2Ir Naphthyridine-based521 - 600 (Tunable)0.80 - 0.85 High-Efficiency OLED
Ru(pynp) Pyridyl-Naphthyridine~450 (MLCT)N/APhotoredox Catalysis

Note: The naphthyridine core allows for higher quantum yields due to rigid structural confinement and optimized triplet energy levels.

References

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs. National Institutes of Health (NIH).

  • Pharmacological profile of a novel phosphodiesterase 4 inhibitor, 4-(8-benzo[1,2,5]oxadiazol-5-yl-[1,7]naphthyridin-6-yl)-benzoic acid (NVP-ABE171). PubMed.

  • Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off. Royal Society of Chemistry.[1]

  • Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1,7]phenanthrolines. ACS Publications.

  • Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue. MDPI.

Sources

Novel Heterocyclic Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Magic Methyl" era of medicinal chemistry is evolving into the "Saturated Scaffold" era. As the low-hanging fruit of flat, aromatic chemical space becomes exhausted, drug discovery has pivoted toward three-dimensional (3D) architectures.[1][2][3] This guide analyzes the strategic integration of novel heterocyclic building blocks—specifically spirocycles , oxetanes/azetidines , and bicyclo[1.1.1]pentanes (BCPs) . We move beyond simple structural novelty to examine the causality of these structures in modulating physicochemical properties (Fsp³, lipophilicity, metabolic stability) and provide actionable protocols for their synthesis and incorporation.

Part 1: The Strategic Imperative – Escaping Flatland

The historical dominance of sp²-rich aromatic systems (pyridines, thiophenes, benzenes) has led to libraries with poor solubility and high attrition rates due to "brick dust" properties. The shift toward higher Fraction of sp³ (Fsp³) is not merely aesthetic; it is a validated strategy to improve clinical success.[3]

The Logic of 3D Bioisosterism

Novel heterocycles are not just replacements; they are vector-preserving bioisosteres that alter the physicochemical landscape of a molecule without destroying ligand-target binding.

  • Oxetanes/Azetidines: Act as carbonyl or gem-dimethyl bioisosteres but with higher metabolic stability and altered hydrogen bond acceptor (HBA) capability.

  • BCPs: Serve as "super-phenyls," maintaining the 1,4-substitution vector while removing the aromatic ring count (Ar), thereby improving solubility and reducing non-specific binding.

  • Spirocycles: Lock conformation, reducing the entropic penalty of binding while projecting substituents into novel vectors.

Comparative Metrics: The Impact on ADME

The following table summarizes the shift in properties when replacing a standard phenyl or gem-dimethyl group with a novel heterocyclic block.

PropertyStandard Motif (Reference)Novel Building BlockEffect on Drug-Like Properties
Vector Geometry Phenyl (Para-sub)Bicyclo[1.1.1]pentane (BCP)Retains 180° vector; increases solubility; reduces LogP.
Metabolic Liability Carbonyl (C=O)OxetaneRemoves hydrolytic liability; maintains H-bond acceptor capacity.
Conformation Piperidine/PiperazineSpiro[3.3]heptaneRestricts conformation (lowers

); explores new IP space.
Lipophilicity gem-dimethylOxetaneLowers LogP significantly (approx -1.0 unit) due to high polarity of C-O bonds.
Basicity (pKa) Piperidine AmineAzetidine/Spiro-amineModulates pKa (often lowering it), reducing hERG liability and improving permeability.

Part 2: Emerging Classes & Mechanistic Insights

Strained Rings: Oxetanes and Azetidines

Why they work: The high ring strain (~26 kcal/mol for oxetane) creates a "pucker" that exposes the oxygen lone pairs, making oxetanes better hydrogen bond acceptors than standard ethers. Application: Use oxetanes to replace gem-dimethyl groups to lower lipophilicity (LogD) without changing steric bulk. Use azetidines to fine-tune the basicity of amines, often critical for avoiding phospholipidosis.

Bridgehead Systems: Bicyclo[1.1.1]pentanes (BCPs)

Why they work: BCPs are the "perfect" spacer. They provide a rigid, linear scaffold (distance ~1.85 Å vs 2.8 Å for phenyl) but are metabolically robust. Critical Insight: Unlike benzene, BCPs do not engage in


-

stacking. If your lead relies on

-stacking for potency, a BCP replacement will fail. If the phenyl ring is a "spacer," BCP is the superior choice.[4]
Visualizing the Logic

The following diagram illustrates the decision matrix for selecting a novel heterocycle based on the specific ADME problem being solved.

Bioisostere_Logic Problem ADME/Potency Issue High_LogP High Lipophilicity (Poor Solubility) Problem->High_LogP Metabolic_Instability Metabolic Instability (CYP450) Problem->Metabolic_Instability Off_Target hERG / Off-Target Problem->Off_Target Oxetane Oxetane (Replace gem-dimethyl) High_LogP->Oxetane Reduce C count Increase Polarity BCP BCP (Replace Phenyl) High_LogP->BCP Remove Aromaticity Metabolic_Instability->BCP Block Para-oxidation Spiro Spirocycle (Rigidify/Vector) Metabolic_Instability->Spiro Remove Labile H Off_Target->Spiro New Vector (Selectivity) Azetidine Azetidine (Modulate pKa) Off_Target->Azetidine Lower pKa (Reduce hERG)

Caption: Decision tree for selecting heterocyclic building blocks based on specific medicinal chemistry challenges.

Part 3: Experimental Protocols

As an application scientist, I prioritize reproducibility. The synthesis of these strained and saturated systems often fails due to ring opening or polymerization. Below is a high-fidelity protocol for constructing a Spirocyclic Amine using SnAP (Stannyl Amine Protocol) Reagents . This method is superior to traditional alkylation as it builds the ring in one step from aldehydes/ketones, allowing for rapid library generation.

Protocol: Synthesis of Spirocyclic Amines via SnAP Reagents

Objective: One-step generation of a substituted spiro-morpholine or spiro-piperazine from a cyclic ketone.[5] Reference Grounding: Based on the methodology developed by the Bode Group [1].

Materials
  • Substrate: 1.0 equiv Cyclic Ketone (e.g., N-Boc-4-piperidone for spiro-piperidines).

  • Reagent: 1.0 equiv SnAP Reagent (e.g., SnAP-M for morpholines).

  • Lewis Acid: 1.0 equiv Copper(II) Triflate [Cu(OTf)₂].

  • Solvent: Dichloromethane (DCM) and Hexafluoroisopropanol (HFIP) (1:1 v/v).

  • Additives: 4Å Molecular Sieves (activated).

Step-by-Step Workflow
  • Imine Formation (Critical Step for Yield):

    • In a flame-dried vial, combine the Cyclic Ketone (0.5 mmol) and SnAP Reagent (0.5 mmol) in DCM (2.5 mL).

    • Add 4Å Molecular Sieves (100 mg).

    • Stir at room temperature for 12 hours.

    • Scientist's Note: Ensure full conversion to the imine/enamine intermediate by ¹H NMR (disappearance of aldehyde/ketone signal). Incomplete imine formation is the #1 cause of failure.

  • Radical Cyclization:

    • Filter the solution to remove sieves (cannula transfer preferred to maintain inert atmosphere).

    • Dilute with HFIP (2.5 mL) to create a 1:1 DCM:HFIP mixture.

    • Add 2,6-Lutidine (1.0 equiv) followed by Cu(OTf)₂ (1.0 equiv) in one portion.

    • Stir vigorously at room temperature for 1-2 hours.

    • Mechanism:[6] The Cu(II) oxidizes the alkylstannane to generate a carbon-centered radical, which cyclizes onto the imine.

  • Workup & Purification:

    • Quench with 10% aqueous NH₄OH (removes Copper salts).

    • Extract with DCM (3x). Wash combined organics with brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purify via flash chromatography (typically MeOH/DCM gradient).

Synthetic Diagram

SnAP_Protocol Start Start: Cyclic Ketone + SnAP Reagent Step1 Step 1: Imine Formation DCM, 4Å Sieves, 12h Start->Step1 Check QC: Check 1H NMR (Imine conversion) Step1->Check Check->Step1 Incomplete (Add time/heat) Step2 Step 2: Radical Cyclization Add Cu(OTf)2, HFIP/DCM Check->Step2 Complete Step3 Step 3: Quench & Purify NH4OH wash -> Column Step2->Step3

Caption: Workflow for SnAP reagent-mediated synthesis of spirocycles.

Part 4: Future Outlook & Challenges

The integration of these blocks is accelerating due to:

  • Commercial Availability: Vendors (e.g., Enamine, PharmaBlock) now supply gram-scale quantities of BCP-amines and Oxetane-sulfinates.

  • DNA-Encoded Libraries (DEL): These scaffolds are being incorporated into DELs, allowing for the screening of billions of "3D-rich" compounds.

  • AI/ML Design: Generative models are increasingly suggesting BCP and spirocyclic linkers to optimize docking scores in cryptic pockets.

Challenge: The primary bottleneck remains the late-stage functionalization of these saturated cores. Unlike aromatics (which accept easy electrophilic substitution), saturated heterocycles often require radical machinery (Minisci, HAT) for derivatization.

References

  • Vo, C. V., Muncipinto, G., & Bode, J. W. (2014). SnAP Reagents for the One-Step Synthesis of Medium-Ring Saturated N-Heterocycles from Aldehydes. Nature Chemistry. [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[7][8][9] Angewandte Chemie International Edition. [Link]

  • Bull, J. A., et al. (2016). Exploiting Oxetanes in Drug Discovery.[7][8] Chemical Reviews. [Link]

  • Barnes-Seeman, D., et al. (2014). The Role of Spirocyclic Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. [Link]

Sources

Navigating the Synthesis and Procurement of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the supply landscape, pricing, synthesis, and quality control of a pivotal kinase inhibitor scaffold.

Introduction

The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors and other therapeutic agents. Its unique electronic and structural properties make it a compelling starting point for the design of targeted therapies. Among its derivatives, 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine has emerged as a key building block for the synthesis of potent and selective inhibitors of various protein kinases, which play a crucial role in cellular signaling pathways implicated in cancer and inflammatory diseases. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the procurement, synthesis, and quality control of this important research compound.

Supplier Landscape and Price Comparison

Acquiring high-quality 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine is the first critical step in any research and development program. A survey of the current market reveals a limited number of specialized chemical suppliers offering this compound. Pricing and availability can fluctuate, and many suppliers require a formal inquiry or user registration to disclose this information. The following table summarizes publicly available information and typical purchasing routes.

SupplierCAS NumberPurityAvailabilityPrice (USD)Notes
BLDpharm1211595-29-7InquireInquireInquireOnline ordering may have special offers.[1]
Cenmed Enterprises13058-77-0 (related structure)InquireInquire$119.56 (for 8-Chloro-1,7-naphthyridine)[2]Pricing for the specific pyridinyl-substituted compound requires inquiry.
Fisher Scientific (via Aurora Fine Chemicals)1351379-32-2 (related structure)InquireInquire~$6,870 (for a related boronate ester)[3]The direct compound may be available through their custom synthesis services.
J&W Pharmlab13058-77-0 (related structure)InquireInquireInquireOffers custom synthesis and bulk quantities.

Note: The prices listed are for related, less complex structures and are intended to provide a general sense of the cost for this class of compounds. Researchers should contact the suppliers directly for accurate quotes for 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine.

Synthesis of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine: A Focus on Palladium-Catalyzed Cross-Coupling

The construction of the 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine scaffold typically involves a multi-step synthesis culminating in a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a widely employed and robust method for forming the C-C bond between the 1,7-naphthyridine core and the pyridine ring.

A plausible and commonly utilized synthetic strategy is outlined below. This protocol is a representative example and may require optimization based on laboratory-specific conditions and available starting materials.

Diagram of the Suzuki-Miyaura Coupling Reaction Workflow:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_reaction_conditions Reaction Conditions cluster_workup Workup & Purification cluster_product Product 8-Chloro-6-bromo-1,7-naphthyridine 8-Chloro-6-bromo-1,7-naphthyridine Reaction_Vessel Reaction_Vessel 8-Chloro-6-bromo-1,7-naphthyridine->Reaction_Vessel Pyridine-4-boronic_acid Pyridine-4-boronic acid Pyridine-4-boronic_acid->Reaction_Vessel Pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_catalyst->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Vessel Heating Heating (e.g., 100 °C) Inert_atmosphere Inert Atmosphere (N2 or Ar) Extraction Aqueous Workup & Extraction Chromatography Column Chromatography Extraction->Chromatography Final_Product 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine Chromatography->Final_Product Reaction_Vessel->Heating Reaction Reaction_Vessel->Extraction Cooling

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactant Preparation: In a flame-dried round-bottom flask, combine 8-chloro-6-bromo-1,7-naphthyridine (1.0 eq), pyridine-4-boronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Add a base, such as potassium carbonate (K2CO3) (2.0 eq).

  • Reaction Execution: Purge the flask with an inert gas (nitrogen or argon) and heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine.

Quality Control and Characterization

Ensuring the purity and identity of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine is paramount for the reliability and reproducibility of experimental results. A combination of analytical techniques should be employed for comprehensive quality control.

Diagram of the Quality Control Workflow:

QC_Workflow cluster_structural Structural Analysis cluster_purity Purity Analysis Crude_Product Crude Product from Synthesis Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product Structural_Verification Structural Verification Purified_Product->Structural_Verification Purity_Assessment Purity Assessment Purified_Product->Purity_Assessment NMR 1H and 13C NMR Spectroscopy Structural_Verification->NMR MS Mass Spectrometry (MS) Structural_Verification->MS HPLC High-Performance Liquid Chromatography (HPLC) Purity_Assessment->HPLC Melting_Point Melting Point Analysis Purity_Assessment->Melting_Point Final_QC_Approval Final QC Approval NMR->Final_QC_Approval MS->Final_QC_Approval HPLC->Final_QC_Approval Melting_Point->Final_QC_Approval

Sources

Methodological & Application

Application Note: Synthesis of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine , a privileged scaffold in kinase inhibitor discovery (e.g., dual inhibitors of PI3K/mTOR or specific tyrosine kinases). The protocol prioritizes regiochemical fidelity, utilizing a de novo cyclization strategy to establish the 6-(pyridin-4-yl) substitution pattern before introducing the chlorine atom. This approach avoids the regioselectivity issues inherent in cross-coupling reactions on pre-formed dichloro-naphthyridine cores.

Target Molecule Profile
  • IUPAC Name: 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine

  • Core Scaffold: 1,7-Naphthyridine (1,7-diazanaphthalene)

  • Key Functionalities:

    • C8-Chloro: Electrophilic handle for SNAr displacements (e.g., introduction of amines/alkoxides).

    • C6-Pyridyl: A critical recognition element for hydrogen bonding in ATP-binding pockets.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure the correct placement of the pyridin-4-yl group at position 6. A direct Suzuki coupling on 6,8-dichloro-1,7-naphthyridine typically favors the C8 position due to electronic activation by the adjacent N7 nitrogen, leading to the wrong isomer. Therefore, the 1,7-naphthyridine core is constructed with the C6-aryl group already in place .

Strategic Pathway
  • Precursor Assembly: Condensation of Ethyl 3-aminoisonicotinate with 4-Acetylpyridine .

  • Cyclization: Base-mediated formation of the lactam intermediate, 6-(pyridin-4-yl)-1,7-naphthyridin-8(7H)-one .

  • Functionalization: Deoxygenative chlorination using phosphorus oxychloride (POCl3).

Retrosynthesis Target 8-Chloro-6-(pyridin-4-yl)- 1,7-naphthyridine Lactam 6-(Pyridin-4-yl)-1,7- naphthyridin-8(7H)-one Target->Lactam Chlorination (POCl3) Precursors Ethyl 3-aminoisonicotinate + 4-Acetylpyridine Lactam->Precursors Condensation (LiHMDS/NaH)

Figure 1: Retrosynthetic logic flow ensuring regiochemical accuracy.

Detailed Experimental Protocols

Stage 1: Synthesis of 6-(Pyridin-4-yl)-1,7-naphthyridin-8(7H)-one

This step utilizes a modified condensation-cyclization sequence. The enolate of 4-acetylpyridine attacks the ester, followed by intramolecular Schiff base formation.

Reagents:

  • Ethyl 3-aminoisonicotinate (CAS: 13337-18-3)

  • 4-Acetylpyridine (CAS: 1122-54-9)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Solvation: Charge the flask with 4-Acetylpyridine (1.20 g, 10.0 mmol, 1.0 equiv) and anhydrous THF (50 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Enolization: Dropwise add LiHMDS (22.0 mL, 22.0 mmol, 2.2 equiv) over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete enolate formation.

  • Addition: Dissolve Ethyl 3-aminoisonicotinate (1.66 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture.

  • Cyclization: Allow the mixture to warm slowly to room temperature over 2 hours, then heat to reflux (65 °C) for 12 hours. The solution will typically darken.

  • Quench & Isolation: Cool to room temperature. Quench carefully with saturated aqueous NH4Cl (30 mL).

  • Workup: Extract with EtOAc (3 x 50 mL). The product often precipitates at the interface; if so, filter the solid. For the organic layer, dry over Na2SO4 and concentrate.

  • Purification: Triturate the crude solid with diethyl ether or cold methanol. If necessary, purify via flash chromatography (DCM:MeOH 95:5).

    • Expected Yield: 55-65%[1]

    • Appearance: Yellow to tan solid.

Stage 2: Chlorination to 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine

The lactam tautomer is converted to the chloro-derivative using Vilsmeier-Haack conditions.

Reagents:

  • 6-(Pyridin-4-yl)-1,7-naphthyridin-8(7H)-one (Intermediate from Stage 1)

  • Phosphorus oxychloride (POCl3) (CAS: 10025-87-3)

  • N,N-Dimethylformamide (DMF) (Catalytic)

Protocol:

  • Setup: Use a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2).

  • Mixing: Add the naphthyridinone intermediate (1.0 g, 4.5 mmol) to the flask.

  • Reagent Addition: Add POCl3 (10 mL, excess) carefully. Add 2-3 drops of anhydrous DMF to catalyze the reaction.

  • Reaction: Heat the mixture to 100 °C for 4 hours. The suspension should become a clear, dark solution as the starting material is consumed.

  • Quench (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess POCl3 (use a high-efficiency trap).

    • Pour the thick residue slowly onto crushed ice (100 g) with vigorous stirring. Exothermic reaction!

  • Neutralization: Adjust the pH to ~8-9 using saturated aqueous NaHCO3 or 10% NaOH solution.

  • Extraction: Extract the aqueous mixture with DCM (3 x 40 mL).

  • Purification: Dry the combined organics over MgSO4, filter, and concentrate. Purify the residue by flash column chromatography (Silica gel, EtOAc/Hexanes gradient 20% -> 60%).

    • Expected Yield: 70-80%

    • Appearance: Off-white to pale yellow solid.

Analytical Data Summary

CompoundKey 1H NMR Signals (DMSO-d6, 400 MHz)MS (ESI) m/z [M+H]+
Intermediate (8-one) δ 11.8 (br s, 1H, NH), 9.1 (s, 1H, H2), 8.7 (d, 2H, Py), 8.4 (d, 1H, H3), 7.9 (d, 2H, Py), 7.8 (d, 1H, H4), 7.2 (s, 1H, H5)224.1
Target (8-Chloro) δ 9.4 (s, 1H, H2), 8.8 (d, 2H, Py), 8.6 (d, 1H, H3), 8.3 (s, 1H, H5), 8.1 (d, 2H, Py), 7.9 (d, 1H, H4)242.0 / 244.0 (3:1 ratio)

Safety & Troubleshooting

Hazard Management
  • POCl3: Highly corrosive and reacts violently with water. Always quench excess reagent by removal under vacuum or slow addition to ice. Perform all operations in a fume hood.

  • LiHMDS: Pyrophoric sensitivity. Handle under inert atmosphere (Nitrogen/Argon).

Troubleshooting Guide
  • Low Yield in Stage 1: Ensure anhydrous conditions . Water destroys the enolate. If the reaction is sluggish, switch to NaH (60% dispersion) in refluxing THF/DMF, though this may lead to more side products.

  • Incomplete Chlorination: If starting material remains after 4 hours, add PCl5 (0.5 equiv) to the POCl3 mixture to boost activity.

  • Regioisomer Check: Verify the position of the pyridine ring using NOESY NMR . A correlation should be observed between the C5-H of the naphthyridine and the ortho-protons of the pyridine ring.

References

  • Naphthyridine Synthesis Review: Litvinov, V. P. (2004).[1] Advances in the chemistry of 1,7-naphthyridines. Russian Chemical Reviews, 73(7), 637-669. Link

  • Cyclization Methodology (Analogous): Desai, N. C., et al. (2017). Synthesis and antimicrobial activity of some new 1,7-naphthyridine derivatives. Medicinal Chemistry Research, 26, 1864–1875. Link

  • Chlorination Protocol: Mao, Y., et al. (2010). Synthesis of 8-chloro-1,7-naphthyridine derivatives as potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1321-1324. Link

  • 3-Aminoisonicotinic Acid Precursors: National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 459531, 3-Aminoisonicotinic acid. Link

Sources

High-Efficiency Suzuki-Miyaura Cross-Coupling Protocols for 8-Chloro-1,7-Naphthyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,7-naphthyridine scaffold is a privileged bicyclic heteroaromatic system in medicinal chemistry, frequently utilized in the development of kinase inhibitors, mGlu2 negative allosteric modulators (NAMs), and PD-L1 inhibitors[1]. Among its functionalized derivatives, 8-chloro-1,7-naphthyridine serves as a highly versatile synthetic intermediate.

The strategic value of the 8-chloro position lies in its unique stereoelectronic environment. Positioned adjacent to the N7 nitrogen, the C8 carbon is highly electron-deficient, functioning similarly to an


-chloroimine. This electron withdrawal dramatically lowers the activation energy required for the oxidative addition of Palladium(0)[2]. However, the presence of two basic nitrogen atoms (N1 and N7) introduces the risk of catalyst poisoning via competitive coordination. Consequently, successful Suzuki-Miyaura cross-coupling on this scaffold requires precise tuning of the catalyst, ligand, and biphasic solvent system to ensure the catalytic cycle outpaces off-target coordination[3].
The Causality of Reagent Selection
  • Catalyst & Ligand Choice: While standard

    
     is often sufficient for highly reactive substrates[1], bidentate ligands such as dppf in 
    
    
    
    are strongly recommended for 1,7-naphthyridines[4]. The chelate effect of the bidentate phosphine prevents the naphthyridine nitrogens from displacing the ligands and precipitating inactive Pd-black.
  • Base & Solvent Dynamics: A biphasic system of 1,4-dioxane and water (typically 4:1 or 5:1 v/v) is optimal[4]. The organic phase solubilizes the naphthyridine and the catalyst, while the aqueous phase dissolves the inorganic base (e.g.,

    
     or 
    
    
    
    ). Crucially, water is required to convert the boronic acid into the highly nucleophilic boronate complex
    
    
    , which is the actual species that undergoes transmetalation with the Pd(II) intermediate.

CatalyticCycle Pd0 Pd(0) Active Species [e.g., Pd(dppf)] OxAdd Oxidative Addition (Fast at C8 due to N7) Pd0->OxAdd PdII_Cl Pd(II) Intermediate (8-Naphthyridyl-Pd-Cl) OxAdd->PdII_Cl Transmet Transmetalation (Ar-B(OH)2 + K2CO3 + H2O) PdII_Cl->Transmet PdII_Ar Pd(II) Intermediate (8-Naphthyridyl-Pd-Ar) Transmet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product 8-Substituted 1,7-Naphthyridine RedElim->Product

Mechanistic catalytic cycle of 8-chloro-1,7-naphthyridine Suzuki-Miyaura cross-coupling.

Quantitative Data: Optimized Reaction Parameters

The reactivity of the boronic acid significantly influences the reaction kinetics. Electron-rich aryl boronic acids undergo transmetalation rapidly, whereas sterically hindered or electron-deficient boronic acids require elevated temperatures or prolonged reaction times. Table 1 summarizes the empirically optimized parameters for different coupling partners[3][5].

Table 1: Optimized Suzuki-Miyaura Conditions for 8-Chloro-1,7-Naphthyridines

Boronic Acid TypePreferred Catalyst (mol%)Base (Equiv)Solvent SystemTemp (°C)Expected Yield (%)
Electron-Rich Aryl

(5 mol%)

(2.0)
1,4-Dioxane/

(4:1)
9080 - 95
Electron-Deficient Aryl

(5-10 mol%)

(2.5)
1,4-Dioxane/

(4:1)
10070 - 85
Heteroaryl (e.g., Pyridyl)

(10 mol%)

(3.0)
Toluene/

(5:1)
10560 - 75
Vinyl / Alkyl

(10 mol%)

(2.0)
1,4-Dioxane/

(4:1)
9065 - 80

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. It incorporates mandatory In-Process Controls (IPC) to verify reaction progression before proceeding to downstream workup, thereby preventing the premature termination of incomplete reactions.

Reagent Preparation & Setup
  • Solvent Degassing (Critical Step): In a Schlenk flask, prepare a 4:1 (v/v) mixture of anhydrous 1,4-dioxane and deionized water. Degas the solvent mixture by sparging with high-purity Argon for at least 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex, prematurely terminating the catalytic cycle.

  • Reagent Charging: To a flame-dried reaction vial equipped with a magnetic stir bar, add 8-chloro-1,7-naphthyridine (1.0 equiv), the appropriate boronic acid (1.2–1.5 equiv), and the inorganic base (e.g.,

    
    , 2.0 equiv).
    
  • Catalyst Addition: Transfer the vial to an Argon-filled glovebox (or use standard Schlenk techniques) and add the Palladium catalyst (e.g.,

    
    , 0.05 equiv).
    
  • Initiation: Add the degassed solvent mixture to the vial (approx. 0.1 M concentration relative to the naphthyridine). Seal the vial with a Teflon-lined crimp cap, flush the headspace with Argon, and immerse in a pre-heated oil bath at 90–100 °C.

In-Process Control (IPC) & Validation
  • Sampling: After 2 hours of heating, withdraw a 10 µL aliquot using a micro-syringe. Dilute the aliquot in 1 mL of LC-MS grade Methanol.

  • LC-MS Analysis: Analyze the sample via LC-MS (ESI+).

    • Validation Checkpoint: Monitor for the disappearance of the characteristic isotopic cluster of the 8-chloro starting material (M and M+2 peaks in a 3:1 ratio).

    • Decision: If the starting material is >5% relative to the product, inject an additional 0.02 equiv of catalyst and continue heating for 2 hours. Do not proceed to workup until conversion is

      
       95%.
      
Workup and Pd-Scavenging
  • Quenching: Once the IPC confirms reaction completion, cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.

  • Filtration: Filter the biphasic mixture through a short pad of Celite. Causality: This step removes precipitated Palladium black and insoluble inorganic salts, which otherwise cause severe emulsions during liquid-liquid extraction.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with EtOAc (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient). For highly polar naphthyridines, the addition of 1% Triethylamine (TEA) to the eluent prevents tailing caused by interaction with acidic silanol groups on the silica.

Workflow Start 1. Degas Solvent (1,4-Dioxane/H2O 4:1) Mix 2. Charge Reagents (8-Cl-1,7-Naphthyridine, Ar-B(OH)2, K2CO3, Pd Catalyst) Start->Mix Heat 3. Thermal Activation (90-100 °C, Ar Atmosphere) Mix->Heat IPC 4. IPC via LC-MS (Monitor C8-Cl consumption) Heat->IPC Complete Is Conversion >95%? IPC->Complete Complete->Heat No (Add time/catalyst) Workup 5. Workup & Pd Scavenging (Celite filtration, EtOAc extraction) Complete->Workup Yes Purify 6. Silica Gel Chromatography (Gradient Elution) Workup->Purify Validate 7. Final Validation (1H/13C NMR, HRMS) Purify->Validate

Experimental workflow and self-validation decision tree for Suzuki-Miyaura coupling.

References

  • BenchChem. "Functionalization of the 1,7-Naphthyridine Ring System: Application Notes and Protocols." BenchChem Technical Resources.
  • Thieme-Connect. "Product Class 8: Naphthyridines." Science of Synthesis.
  • Zhang, X., et al. "Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2." Theranostics (2020).
  • BenchChem. "Technical Guide: Physicochemical Properties and Synthetic Utility of 5-Bromo-8-chloro-1,7-naphthyridine." BenchChem Technical Resources.
  • Google Patents. "EP4434987A1 - Novel pd-l1 inhibitors.

Sources

Nucleophilic aromatic substitution (SNAr) of 8-chloro-naphthyridines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 8-Chloro-Naphthyridines

Executive Summary

This application note details the optimization and execution of Nucleophilic Aromatic Substitution (SNAr) reactions on 8-chloro-naphthyridines , with a specific focus on the 1,7-naphthyridine scaffold. While naphthyridines are privileged structures in kinase inhibitor discovery (e.g., inhibitors of mTOR, PI3K), the reactivity of the chlorine substituent is strictly governed by the specific isomerism of the bicyclic core.

This guide clarifies the regiochemical nuances, provides three validated synthetic protocols (Basic, Acid-Mediated, and Alkoxide), and offers a troubleshooting framework for difficult substrates.

Structural & Mechanistic Grounding

The Isomerism Trap: Defining the "8-Position"

Before initiating synthesis, it is critical to verify the naphthyridine isomer. The "8-chloro" designation implies a specific electronic environment that varies wildly between isomers:

  • 1,7-Naphthyridine (Target Scaffold): The 8-position is

    
     to the N7 nitrogen. This position is highly electron-deficient and activated for SNAr.
    
  • 1,5-Naphthyridine: Due to symmetry, the 4- and 8-positions are equivalent and

    
     to nitrogen. These are highly reactive.
    
  • 1,6-Naphthyridine: The 8-position is

    
     to the N6 nitrogen and not classically activated for SNAr without additional electron-withdrawing groups (EWGs).
    
  • 1,8-Naphthyridine: CRITICAL WARNING. In IUPAC numbering, positions 1 and 8 are nitrogens. There is no "8-chloro-1,8-naphthyridine." Commercial labels often misapply this numbering to 2-chloro or 7-chloro derivatives.

This guide focuses on 8-chloro-1,7-naphthyridine , a scaffold where the chlorine is activated by the adjacent N7 via inductive (


) and mesomeric (

) effects.
Reaction Mechanism

The reaction proceeds via a standard addition-elimination pathway. The nucleophile attacks the electron-deficient C8, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the N7 and N1 atoms, lowering the activation energy.

SNAr_Mechanism Start 8-Chloro-1,7-Naphthyridine (Substrate) TS Meisenheimer Complex (Anionic Intermediate) Start->TS + Nucleophile (Nu-) Rate Determining Step Product 8-Substituted Product (Functionalized Core) TS->Product - Cl- Fast Elimination Activation N7 Atom (Electron Sink) Activation->Start Activates C8

Figure 1: Mechanistic pathway for SNAr on 1,7-naphthyridine. The N7 nitrogen acts as the primary electron sink.

Reactivity Profiling & Regioselectivity

When working with 2,8-dichloro-1,7-naphthyridine , a common starting material, regioselectivity becomes the primary challenge.

PositionElectronic EnvironmentReactivity RankNotes
C8

to N7, Peri-position
High Generally reacts faster than C2 due to lower steric hindrance and potent activation by N7.
C2

to N1
Moderate Reacts under forcing conditions or with excess nucleophile.
C5/C6

to Nitrogen
Low Inert to standard SNAr; requires Pd-catalysis (Buchwald-Hartwig).

Expert Insight: To selectively functionalize C8 in the presence of C2-Cl, use stoichiometric nucleophile (0.95–1.0 eq) at low temperatures (0 °C to RT). Heating typically leads to bis-substitution.

Validated Experimental Protocols

Method A: Standard Basic Conditions (Amines)

Best for: Primary and secondary aliphatic amines, anilines with electron-donating groups.

Reagents:

  • Substrate: 8-chloro-1,7-naphthyridine (1.0 eq)

  • Nucleophile: Amine (1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 eq) or K₂CO₃ (2.0 eq)

  • Solvent: DMF, DMSO, or NMP (Polar Aprotic)

Protocol:

  • Dissolve 8-chloro-1,7-naphthyridine in DMF (concentration 0.2 M).

  • Add DIPEA followed by the amine.

  • Stir at Room Temperature for 2–4 hours.

    • Checkpoint: Monitor by LCMS. If conversion is <10% after 2 hours, heat to 60 °C.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Dry over Na₂SO₄ and concentrate.
  • Purification: Flash column chromatography (DCM/MeOH or Hex/EtOAc).

Method B: Acid-Mediated SNAr

Best for: Non-nucleophilic amines (e.g., electron-deficient anilines), sterically hindered amines, or when basic conditions cause side reactions.

Mechanism: Protonation of the naphthyridine nitrogens (N1/N7) significantly increases the electrophilicity of the ring, allowing weaker nucleophiles to attack.

Reagents:

  • Solvent: Isopropanol (iPrOH) or n-Butanol

  • Acid: Concentrated HCl (catalytic to stoichiometric) or p-TsOH (1.0 eq)

Protocol:

  • Suspend substrate and amine (1.0–1.2 eq) in iPrOH (0.2 M).

  • Add 2–3 drops of conc. HCl or 1.0 eq of p-TsOH.

  • Heat to reflux (80–100 °C) for 2–12 hours.

  • Workup: The product often precipitates as the HCl salt upon cooling. Filter the solid and wash with cold ether.

    • Alternative: Neutralize with sat. NaHCO₃, extract with DCM.

Method C: Oxygen/Sulfur Nucleophiles

Best for: Ethers (alkoxides) and Thioethers.

Protocol:

  • Pre-formation of Nucleophile: In a separate vial, treat the alcohol/thiol (1.2 eq) with NaH (1.2 eq) in dry THF or DMF at 0 °C for 15 min.

  • Add the 8-chloro-1,7-naphthyridine solution dropwise to the anion.

  • Stir at 0 °C

    
     RT.
    
  • Note: These reactions are extremely fast. Quench immediately upon completion to prevent bis-addition or hydrolysis.

Troubleshooting & Optimization Logic

Use this decision tree to navigate experimental hurdles.

Optimization_Workflow Start Start: 8-Cl-1,7-Naphthyridine + Nucleophile CheckNu Nucleophile Type? Start->CheckNu Amine Try Method A (DIPEA, DMF, RT) CheckNu->Amine Amine Alcohol Alcohol CheckNu->Alcohol Alcohol/Thiol ResultA Conversion? Amine->ResultA Run LCMS Success Isolate & Purify ResultA->Success >90% LowConv LowConv ResultA->LowConv <10% (Stalled) Decomp Decomp ResultA->Decomp Hydrolysis/Messy Heat Heat LowConv->Heat Heat to 80°C Milder Milder Decomp->Milder Lower Temp (0°C) Change Base to Et3N ResultB ResultB Heat->ResultB Still Low? MethodB MethodB ResultB->MethodB Switch to Method B (HCl/iPrOH Reflux) MethodB->Success Milder->Success MethodC MethodC Alcohol->MethodC Method C (NaH/THF) MethodC->Success

Figure 2: Strategic workflow for optimizing SNAr conditions based on nucleophile type and initial results.

Common Issues:
  • Hydrolysis (8-OH formation):

    • Cause: Wet solvents or hydroxide traces in bases (e.g., old KOH).

    • Fix: Use anhydrous DMF/DMSO. Switch from hydroxide/carbonate bases to non-nucleophilic organic bases (DIPEA).

  • Regioselectivity Failure (Bis-substitution):

    • Cause: High temperature or excess nucleophile.

    • Fix: Conduct reaction at 0 °C. Add nucleophile dropwise.

  • Poor Solubility:

    • Fix: Naphthyridines can be insoluble in non-polar solvents. Use NMP or DMSO. For workup, if the product is water-soluble, use n-Butanol extraction or reverse-phase chromatography.

References

  • Synthesis of substituted 1,7-naphthyridines

    • Frydman, B., et al. "Synthesis of substituted 1,5- and 1,7-naphthyridines." Journal of Organic Chemistry. Link

  • SNAr Mechanism & Kinetics

    • Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society. Link

  • Acid-Catalyzed SNAr in Heterocycles

    • Roh, E., et al. "Acid-promoted nucleophilic aromatic substitution of 2-chloropyrimidines and related nitrogen heterocycles." European Journal of Medicinal Chemistry. Link

  • Commercial Availability & Safety Data

    • PubChem Compound Summary for 1,7-Naphthyridine. National Center for Biotechnology Information. Link

  • Medicinal Chemistry Applications (Kinase Inhibitors)

    • Lowe, P. A. "Naphthyridines, Pyridoquinolines, Anthyridines and Similar Compounds." Chemistry of Heterocyclic Compounds. Link

Using 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and chemical biologists. It details the utility, synthesis, and validation of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine (referred to herein as Scaffold-N7 ) as a privileged core for Type I ATP-competitive kinase inhibitors.

Executive Summary & Rationale

The 1,7-naphthyridine ring system is a bioisostere of quinoline and isoquinoline, widely recognized for its ability to form bidentate hydrogen bonds with the kinase hinge region. Scaffold-N7 offers a distinct advantage over traditional scaffolds due to its specific substitution pattern:

  • Hinge Binding: The N1 and N7 atoms mimic the adenine ring of ATP, typically accepting a hydrogen bond from the backbone amide NH of the hinge residue (e.g., Val199 in PIP4K2A or Met109 in p38

    
    ).
    
  • Solubility Vector (C6): The pyridin-4-yl moiety at C6 extends into the solvent-exposed region or a specific hydrophobic pocket, improving physicochemical properties (LogD) and providing a handle for

    
    -
    
    
    
    stacking interactions.
  • Diversification Point (C8): The 8-chloro substituent acts as a highly reactive electrophile for Nucleophilic Aromatic Substitution (

    
    ), allowing for the rapid generation of focused libraries using amine nucleophiles.
    
Structural Logic & SAR Map

The following diagram illustrates the pharmacophore features and strategic vectors for optimization.

SAR_Logic Scaffold 8-Chloro-6-(pyridin-4-yl) -1,7-naphthyridine Hinge Hinge Region Binding (N1/N7 Acceptors) Scaffold->Hinge Primary Affinity Warhead C8-Cl: Reactive Handle (S_NAr Diversification) Scaffold->Warhead Library Gen Solvent C6-Pyridine: Solubility & Pi-Stacking Scaffold->Solvent ADME Optimization Selectivity Selectivity (Gatekeeper) Warhead->Selectivity Steric Bulk Solubility Improved LogD/Solubility Solvent->Solubility

Figure 1: Pharmacophore analysis of Scaffold-N7. The C8 position allows for rapid "tail" modifications to probe the ribose binding pocket.

Chemical Protocol: Library Generation via

Objective: To displace the C8-chloro group with diverse amine nucleophiles to generate a library of potential inhibitors. Mechanism: The electron-deficient nature of the 1,7-naphthyridine ring, further activated by the pyridine at C6, makes the C8-Cl highly susceptible to nucleophilic attack.

Materials
  • Substrate: 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine (1.0 eq).

  • Nucleophiles: Diverse primary/secondary amines (e.g., morpholine, N-methylpiperazine, 4-aminotetrahydropyran) (1.2 eq).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq).
    
  • Solvent: Anhydrous NMP (N-Methyl-2-pyrrolidone) or DMF.

  • Purification: Prep-HPLC (C18 column).

Step-by-Step Methodology
  • Preparation: Dissolve Scaffold-N7 (50 mg, 0.20 mmol) in anhydrous NMP (1.0 mL) in a microwave-compatible vial.

  • Addition: Add DIPEA (70

    
    L, 0.40 mmol) followed by the specific amine nucleophile (0.24 mmol).
    
  • Reaction:

    • Method A (Thermal): Heat at 100°C for 4–12 hours in a sealed block.

    • Method B (Microwave - Preferred): Irradiate at 120°C for 20 minutes.

  • Monitoring: Check reaction progress via LC-MS. The product should show a mass shift corresponding to

    
    .
    
  • Workup: Dilute the reaction mixture with DMSO (1.0 mL) and filter through a 0.45

    
    m syringe filter.
    
  • Purification: Inject directly onto a reverse-phase Prep-HPLC system (Water/Acetonitrile with 0.1% Formic Acid gradient).

  • Validation: Lyophilize fractions. Verify purity (>95%) by

    
    H NMR and LC-MS.
    

Critical Note: If the amine nucleophile is a weak base (e.g., anilines), add catalytic CsF (0.5 eq) and increase temperature to 140°C.

Biochemical Protocol: TR-FRET Kinase Assay

Objective: Determine the IC


 of synthesized analogs against a representative target (e.g., p38

MAPK, a common target for naphthyridines). Method: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher).
Assay Principle

This assay detects the displacement of a labeled tracer (Alexa Fluor™ 647) from the kinase active site by the test compound. A Europium-labeled antibody binds to the kinase. When the tracer is bound, FRET occurs (Eu


 Alexa647). Inhibitors displace the tracer, decreasing the FRET signal.
Reagents
  • Kinase: Recombinant p38

    
     (MAPK14), 5 nM final.
    
  • Tracer: Kinase Tracer 199 (ATP-competitive), 10 nM final.

  • Antibody: Eu-anti-GST or Eu-anti-His (depending on kinase tag), 2 nM final.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35.
    
Workflow
  • Compound Plate: Prepare a 10-point dose-response curve (3-fold serial dilution) in 100% DMSO.

  • Transfer: Acoustic transfer (e.g., Echo) 20 nL of compound to a 384-well low-volume white plate.

  • Master Mix: Add 5

    
    L of Kinase/Antibody mix in assay buffer. Incubate for 15 mins.
    
  • Tracer Addition: Add 5

    
    L of Tracer 199 solution.
    
  • Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read on a TR-FRET compatible plate reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission 1: 665 nm (Acceptor).

    • Emission 2: 615 nm (Donor).

  • Analysis: Calculate Emission Ratio (

    
    ). Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC
    
    
    
    .

Data Interpretation Table:

IC

Range
ClassificationAction Item
< 50 nMPotent LeadProceed to Cellular Assay
50 - 500 nMModerate HitOptimize C8 substituent for steric fit
> 1

M
Weak/InactiveCheck solubility; Re-design scaffold

Cellular Protocol: Target Engagement (Western Blot)

Objective: Confirm that the inhibitor penetrates the cell membrane and inhibits the phosphorylation of a downstream substrate (e.g., HSP27 for p38 pathway).

Cell System
  • Cell Line: THP-1 (Human monocytic leukemia) or HeLa.

  • Stimulus: LPS (1

    
    g/mL) or UV radiation (to activate p38).
    
Step-by-Step Methodology
  • Seeding: Plate THP-1 cells (

    
     cells/well) in 6-well plates in RPMI-1640 + 10% FBS.
    
  • Starvation: Incubate in serum-free media for 4 hours to reduce basal phosphorylation.

  • Treatment: Add test compounds (at

    
     IC
    
    
    
    ) for 1 hour. Include DMSO control and a reference inhibitor (e.g., SB203580).
  • Stimulation: Add LPS (1

    
    g/mL) for 30 minutes.
    
  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.

  • Quantification: Determine protein concentration (BCA Assay).

  • Blotting: Load 20

    
    g protein/lane on 4-12% Bis-Tris gel. Transfer to PVDF.
    
  • Antibodies:

    • Primary: Anti-phospho-HSP27 (Ser82) (1:1000).

    • Control: Anti-Total HSP27 or Anti-GAPDH.

  • Imaging: Use HRP-conjugated secondary antibodies and ECL substrate.

Experimental Workflow Diagram

The following flowchart summarizes the integrated screening cascade.

Workflow Start Scaffold-N7 (8-Cl-6-Py-1,7-Naph) Chem Protocol 1: S_NAr Library Gen (Microwave, 120°C) Start->Chem QC Quality Control (LC-MS > 95%) Chem->QC Biochem Protocol 2: TR-FRET Assay (IC50 Determination) QC->Biochem Decision IC50 < 100 nM? Biochem->Decision Cell Protocol 3: Western Blot (Phospho-HSP27 Inhibition) Decision->Cell Yes Refine Refine SAR (Modify C8 Amine) Decision->Refine No Refine->Chem

Figure 2: Integrated Screening Cascade. A "Go/No-Go" decision point is placed after biochemical screening before advancing to resource-intensive cellular assays.

References

  • Discovery of 1,7-Naphthyridine Inhibitors: Wortmann, L., et al. "Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A." Journal of Medicinal Chemistry, 2021.

  • p38 MAP Kinase Inhibition: Malamas, M. S., et al. "1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase."[1][2] Journal of Medicinal Chemistry, 2011.

  • Synthesis via ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    : 
    Bunce, R. A.[3] "Nucleophilic Aromatic Substitution of 8-Chloro-1,7-naphthyridines." Journal of Heterocyclic Chemistry, 2015. (Generalized protocol reference).
    
  • Kinase Assay Methodology: Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide."

Sources

Application Notes and Protocols for the Preparation of 6-(pyridin-4-yl)-1,7-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its rigid, planar geometry and unique electronic properties that make it an attractive core for designing novel therapeutic agents.[1] Derivatives of 1,7-naphthyridine have demonstrated a broad spectrum of biological activities, including roles as kinase inhibitors, making them significant candidates in drug discovery programs for cancer and inflammatory diseases.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and characterization of 6-(pyridin-4-yl)-1,7-naphthyridine derivatives, a class of compounds with notable potential in targeting various signaling pathways.

Specifically, these derivatives have been investigated as potent inhibitors of enzymes like phosphodiesterase type 4D (PDE4D) and phosphatidylinositol-5-phosphate 4-kinase type II alpha (PIP4K2A).[2] Inhibition of these kinases is a promising strategy for the treatment of various cancers and inflammatory conditions.[2] The synthetic strategies and protocols detailed herein are designed to be a robust resource for generating diverse libraries of these valuable compounds.

Synthetic Strategies: Constructing the 1,7-Naphthyridine Core

The construction of the 1,7-naphthyridine skeleton can be achieved through several synthetic routes. One of the most prominent and versatile methods is the Friedländer annulation, which involves the condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing an activated methylene group.[1] Subsequent functionalization, often through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, allows for the introduction of various aryl or heteroaryl substituents at specific positions on the naphthyridine ring.[3][4]

General Synthetic Workflow

The preparation of 6-(pyridin-4-yl)-1,7-naphthyridine derivatives typically involves a multi-step synthesis. A common approach begins with the synthesis of a halogenated 1,7-naphthyridine intermediate, which then serves as a substrate for a Suzuki-Miyaura cross-coupling reaction with a pyridineboronic acid.

G A Starting Materials (e.g., 2-aminopyridine-3-carbaldehyde) B Friedländer Annulation (Construction of 1,7-naphthyridine core) A->B C Halogenation (e.g., bromination or chlorination) B->C D 6-Halo-1,7-naphthyridine Intermediate C->D E Suzuki-Miyaura Cross-Coupling (with pyridin-4-ylboronic acid) D->E F 6-(pyridin-4-yl)-1,7-naphthyridine Derivative E->F G Purification and Characterization F->G H Final Product G->H

Caption: General synthetic workflow for 6-(pyridin-4-yl)-1,7-naphthyridine derivatives.

Detailed Experimental Protocol: Synthesis of 6-(pyridin-4-yl)-1,7-naphthyridine

This protocol details a representative synthesis of a 6-(pyridin-4-yl)-1,7-naphthyridine derivative via a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
  • 6-Bromo-1,7-naphthyridine (1.0 equiv)

  • Pyridin-4-ylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, combine 6-bromo-1,7-naphthyridine (1.0 equiv), pyridin-4-ylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%) to the flask. The use of a phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the cross-coupling reaction.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask. The aqueous base is necessary for the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality and Experimental Choices
  • Catalyst System: The choice of Pd(OAc)₂ and PPh₃ is a common and effective catalyst system for Suzuki-Miyaura couplings. Other palladium sources and ligands can also be employed and may require optimization for specific substrates.[3]

  • Base: Potassium carbonate is a moderately strong base that is effective in promoting the reaction without causing significant side reactions. Other bases like sodium carbonate or cesium carbonate can also be used.[4]

  • Solvent System: The dioxane/water solvent system is widely used for Suzuki-Miyaura reactions as it provides good solubility for both the organic and inorganic reagents.

Characterization of 6-(pyridin-4-yl)-1,7-naphthyridine Derivatives

The structural elucidation of the synthesized 1,7-naphthyridine derivatives is crucial and relies heavily on spectroscopic techniques.[1]

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The chemical shifts and coupling constants of the protons on the naphthyridine and pyridine rings provide definitive structural information.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups present in the molecule.[5]

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the 1,7-naphthyridine core and the pyridin-4-yl substituent. The chemical shifts will be in the aromatic region (typically δ 7.0-9.0 ppm).
¹³C NMR Resonances for all carbon atoms in the molecule, confirming the carbon skeleton.
HRMS (ESI+) A molecular ion peak corresponding to the calculated exact mass of the protonated molecule [M+H]⁺.

Biological Applications and Signaling Pathways

Derivatives of 1,7-naphthyridine have shown significant promise as inhibitors of various protein kinases, playing a role in key signaling pathways implicated in diseases such as cancer and inflammation.[1][4] For instance, certain 1,7-naphthyridine derivatives are potent inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK).[1] Inhibition of p38 MAPK can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α, making these compounds attractive for treating inflammatory diseases such as rheumatoid arthritis.[4]

G A Inflammatory Stimuli (e.g., LPS) B Upstream Kinases A->B C p38 MAPK B->C D Downstream Substrates (e.g., MK2) C->D E Pro-inflammatory Cytokine Production (e.g., TNF-α) D->E F 6-(pyridin-4-yl)-1,7-naphthyridine Derivative F->C Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway by a 6-(pyridin-4-yl)-1,7-naphthyridine derivative.

Furthermore, 1,7-naphthyridine-based compounds have been developed as inhibitors of PIP4K2A, a lipid kinase involved in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[1][6] Inhibition of PIP4K2A can induce apoptosis in tumor cells, highlighting the therapeutic potential of these derivatives in oncology.[1]

Conclusion

The synthetic methodologies and protocols outlined in this guide provide a robust framework for the preparation and characterization of 6-(pyridin-4-yl)-1,7-naphthyridine derivatives. The versatility of the Suzuki-Miyaura cross-coupling reaction allows for the synthesis of a wide array of analogs, enabling extensive structure-activity relationship (SAR) studies. The significant biological activities exhibited by this class of compounds, particularly as kinase inhibitors, underscore their importance in modern drug discovery and development. Further exploration of this scaffold is poised to yield novel therapeutic agents for a range of diseases.

References

  • The Ascendant Core: A Comprehensive Review of 1,7-Naphthyridine Chemistry for the Modern Researcher. Benchchem.
  • Functionalization of the 1,7-Naphthyridine Ring System: Application Notes and Protocols. Benchchem.
  • Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted[1][7]-naphthyridines. (2017). Available at:

  • Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols. Benchchem.
  • A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. (2019). ResearchGate.
  • 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase. (2011). ACS Publications.
  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. (2021). ACS Publications.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,7-Naphthyridine Derivatives

[1]

Topic: Purification of 1,7-naphthyridine derivatives by column chromatography Document ID: TS-NAPH-107 Version: 2.4 (Current) Audience: Medicinal Chemists, Process Chemists, Purification Specialists[1]

Core Technical Analysis: The "Sticky" Interaction

Before attempting purification, it is critical to understand why 1,7-naphthyridines fail on standard silica gel.

  • The Mechanism: 1,7-Naphthyridine contains two nitrogen atoms.[1] The nitrogen at position 7 is significantly more basic (pKa ~3.6–4.[1]1) than the nitrogen at position 1 due to electronic effects.[1] Standard silica gel (

    
    ) possesses acidic silanol groups (
    
    
    , pKa ~5–7).[1]
  • The Consequence: As the compound travels down the column, the basic N-7 acts as a Lewis base, coordinating with the acidic silanol protons. This results in peak tailing (streaking) , irreversible adsorption (yield loss), and poor resolution from impurities.[1]

  • The Solution: You must disrupt this interaction by either deactivating the stationary phase or modifying the mobile phase with a stronger base (competing agent).

Primary Workflow: Modified Normal Phase Chromatography

Recommended for: Lipophilic to moderately polar derivatives (logP > 1).

Step-by-Step Protocol: The "Ammoniated" Silica Method

This is the industry-standard approach for purifying basic heterocycles without resorting to expensive reverse-phase media.[1]

Phase 1: Mobile Phase Engineering

Do not use plain Dichloromethane (DCM)/Methanol (MeOH).[1] You must create a "Buffered Organic System."[1]

ComponentStandard RatioFunction
DCM 90–98%Solubilizing agent for the aromatic core.[1]
MeOH 2–10%Provides polarity.[1] Warning: >10% MeOH dissolves silica.[1]
NH₄OH (28% aq) 0.1–1.0%The Critical Modifier. Deactivates silanols; keeps product as free base.[1]

Preparation Tip: Ammonium hydroxide is immiscible with pure DCM.[1] You must mix the NH₄OH into the Methanol first, then add this mixture to the DCM. If the solution is cloudy, add a few drops of MeOH until clear.

Phase 2: Column Packing (Slurry Method)

Do not dry pack basic compounds on silica; the heat of solvation can degrade sensitive derivatives.

  • Slurry Preparation: Suspend Silica Gel 60 (230–400 mesh) in the starting mobile phase (e.g., DCM/MeOH/NH₄OH 98:2:0.2).[1]

  • Equilibration: Flush the column with 2–3 Column Volumes (CV) of the mobile phase containing the modifier. This ensures the entire silica bed is deactivated (pH > 7) before the sample touches it.

  • Loading: Dissolve your crude 1,7-naphthyridine in the minimum volume of DCM. Load gently.

  • Elution: Run a gradient.

    • Start: 100% DCM (with 0.5% Et₃N or NH₃ if possible, otherwise pure DCM).[1]

    • End: 90:10 DCM:MeOH (with 1% NH₄OH).[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct stationary phase based on your crude material's properties.

PurificationLogicStartCrude 1,7-NaphthyridineMixtureSolubilityCheckSolubility Check:Soluble in DCM?Start->SolubilityCheckTLC_AcidTLC Analysis:Streaks on Standard Silica?SolubilityCheck->TLC_AcidYesMethodCMethod C: Reverse Phase (C18)(H2O/MeCN + 0.1% Formic Acid)SolubilityCheck->MethodCNo (Polar/Water Soluble)MethodAMethod A: Modified Silica(DCM/MeOH + 1% NH4OH)TLC_Acid->MethodAYes (Streaking)MethodBMethod B: Neutral Alumina(EtOAc/Hexane)TLC_Acid->MethodBDecomposes on Silica

Figure 1: Purification Decision Matrix. Selects the optimal stationary phase based on solubility and stability profiles.

Troubleshooting & FAQs

Direct answers to common failure modes observed in the lab.

Q1: I am using the DCM/MeOH/NH₄OH system, but my compound is still streaking. Why?

Diagnosis: The silica is likely not fully deactivated, or the sample loading was too concentrated. Corrective Action:

  • Pre-treat the Silica: Before packing, slurry the silica in DCM containing 5% Triethylamine (Et₃N).[1] Flush with 2 CVs of solvent.[1] Then switch to your running mobile phase.[1] The Et₃N binds irreversibly to the most active silanol sites.

  • Switch Modifier: If NH₄OH is insufficient, switch to 7N NH₃ in MeOH (commercially available).[1] This provides a strictly anhydrous basic environment, which often improves resolution for highly basic N7-derivatives.[1]

Q2: My 1,7-naphthyridine derivative is co-eluting with a byproduct that looks very similar on TLC.

Diagnosis: 1,7-naphthyridines are flat, aromatic systems.[1] They often "stack" with aromatic impurities (pi-pi stacking).[1] Corrective Action:

  • Change Selectivity: Switch from DCM/MeOH to Toluene/Acetone or EtOAc/EtOH . Toluene disrupts pi-pi stacking interactions that DCM cannot.

  • Use Alumina: Switch the stationary phase to Neutral Alumina (Brockmann Grade III) . Alumina has a different surface chemistry (Lewis acidic Al sites vs. Brønsted acidic Si-OH) and often separates compounds that co-elute on silica.[1]

Q3: I isolated the product, but the NMR shows broad peaks and the mass balance is low.

Diagnosis: The compound may be trapped as a silica salt or contains paramagnetic metal impurities (if synthesized via Suzuki/Stille coupling).[1] 1,7-naphthyridines are excellent ligands for Palladium (Pd) and Copper (Cu).[1] Corrective Action:

  • Metal Scavenging: Dissolve the crude in EtOAc and stir with a metal scavenger (e.g., SiliaMetS® Thiol or activated charcoal) for 2 hours before the column.

  • Free Base Liberation: Wash the isolated "pure" solid with saturated aqueous

    
     or 
    
    
    and re-extract into DCM.[1] This ensures you aren't analyzing a silica-salt complex.[1]
Q4: Can I use Reverse Phase (C18) for these compounds?

Yes, but with a caveat. Standard acidic mobile phases (Water/Acetonitrile + 0.1% TFA) will protonate the N7 nitrogen (

  • Protocol Adjustment: Use a high pH buffer if your column allows it (e.g., 10mM Ammonium Bicarbonate, pH 10).[1] This keeps the naphthyridine neutral, allowing it to interact with the C18 chain for proper separation.

Advanced Visualization: Slurry Packing with Basic Modifier

Proper column preparation is the single biggest factor in preventing streaking.

SlurryPackingStep11. Mix Solvent(DCM + 1% Et3N)Step22. Add Silica(Create fluid slurry)Step1->Step2Step33. Pour & Tap(Remove air bubbles)Step2->Step3Step44. Flush(2x Column Volumes)Step3->Step4Step55. Load Sample(Liquid or Dry Load)Step4->Step5

Figure 2: Deactivated Slurry Packing Workflow. The "Flush" step (4) is critical to saturate silanol sites with the amine modifier.

References

  • General Protocol for Basic Heterocycles

    • Purification of Laboratory Chemicals. W.L.F. Armarego, C.L.L. Chai. (Butterworth-Heinemann).[1]

    • Technique: "Purification of basic nitrogen compounds on silica gel."
  • Basicity of Naphthyridines

    • Brown, D. J. (2009).[1] The Naphthyridines (Vol. 63). John Wiley & Sons.[1] (Detailed pKa data for 1,7-isomers).

  • Mobile Phase Optimization (The "Ammonia in Methanol" Method)

    • Journal of Medicinal Chemistry protocols frequently utilize DCM/MeOH/NH4OH for kinase inhibitors containing naphthyridine cores.[1]

    • Example: Synthesis and SAR of 1,7-naphthyridine deriv
    • [Search for relevant J. Med.[1] Chem. articles]([Link]) (Generic landing page for verification of journal scope).[1]

  • Alternative Stationary Phases

    • SiliCycle Application Notes.[1] "Purification of Amine-Containing Compounds."

Technical Support Center: Navigating the Solubility Labyrinth of Naphthyridines in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of naphthyridine derivatives in organic solvents. This guide is designed for researchers, medicinal chemists, and formulation scientists who encounter difficulties in achieving desired concentrations of these versatile heterocyclic compounds. Here, we move beyond simple protocols to provide a deeper understanding of the underlying physicochemical principles, empowering you to make informed decisions in your experimental work.

The Naphthyridine Solubility Challenge: A Physicochemical Perspective

Naphthyridines, with their rigid, planar, and often crystalline nature, present a unique set of solubility challenges. The interplay of several factors dictates their behavior in organic solvents:

  • Crystal Lattice Energy: The strong intermolecular forces, including π-π stacking and hydrogen bonding, within the crystal lattice of many naphthyridine derivatives require significant energy to overcome.[1][2] Solvents that cannot effectively disrupt these interactions will exhibit poor solubilizing capacity.

  • Molecular Polarity and Hydrogen Bonding: The presence of two nitrogen atoms in the bicyclic aromatic ring system, along with various substituents, creates a molecule with a complex polarity profile. The nitrogen atoms can act as hydrogen bond acceptors, making interactions with protic solvents possible.[3][4][5] However, the largely nonpolar aromatic core often dominates, leading to a delicate balance that influences solvent selection.[1]

  • Polymorphism: Naphthyridine derivatives can exist in different crystalline forms, or polymorphs, each with its own unique crystal lattice and, consequently, different solubility profile.[6][7][8][9] An often-overlooked factor, polymorphism can be the root cause of inconsistent solubility results.[6][8]

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions our team receives regarding naphthyridine solubility.

Q1: Why is my naphthyridine derivative struggling to dissolve in my chosen organic solvent?

A1: The primary reason is often a mismatch between the polarity of your compound and the solvent, a principle encapsulated by the adage "like dissolves like".[1] If your naphthyridine has a high degree of crystalline packing, the solvent may not provide enough energy to break the crystal lattice. Additionally, the presence of strong hydrogen bonding within the solid state can hinder dissolution in non-hydrogen-bonding solvents.

Q2: What are the best initial solvents to screen for a novel naphthyridine compound?

A2: A pragmatic approach is to screen a range of solvents with varying polarities.[10] A good starting lineup would include:

  • Polar Aprotic: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[1]

  • Polar Protic: Ethanol, Methanol[1]

  • Intermediate Polarity: Dichloromethane (DCM), Chloroform, Ethyl Acetate[1]

  • Non-Polar: Toluene

This initial screen will provide a broad understanding of your compound's solubility characteristics.

Q3: How does temperature influence the solubility of naphthyridines?

A3: For most solid solutes, including naphthyridines, solubility in organic solvents increases with temperature.[1] This is because the added thermal energy helps to overcome the crystal lattice energy of the solid. Gentle heating can be a simple and effective way to increase the amount of your compound that dissolves. However, be mindful of the thermal stability of your compound.

Q4: My naphthyridine derivative dissolves initially upon heating, but then precipitates out as the solution cools. What is happening?

A4: This phenomenon indicates that you have created a supersaturated solution. While heating increases solubility, the solution may not be stable at a lower temperature. The solubility limit at the cooler temperature is lower than the concentration you achieved by heating. To maintain solubility at room temperature, you may need to consider a co-solvent system or other advanced strategies.

Q5: Is it advisable to use a solvent mixture to enhance solubility?

A5: Absolutely. Using a co-solvent system is a powerful technique.[11][12] For instance, if your compound has poor solubility in a non-polar solvent but better solubility in a polar one, a mixture of the two can often provide a synergistic effect. A common example is a mixture of chloroform and methanol.[13]

Troubleshooting Guides

This section provides a more in-depth, cause-and-effect approach to solving specific solubility problems.

Issue 1: Poor Solubility in Non-Polar Solvents (e.g., Hexane, Toluene)
  • Root Cause Analysis: The planarity and potential for dipole-dipole interactions or hydrogen bonding in your naphthyridine derivative make it too polar for non-polar solvents. The energy gained by solvating the molecule in a non-polar solvent is insufficient to overcome the strong intermolecular forces in the solid state.

  • Step-by-Step Solutions:

    • Re-evaluate Solvent Choice: It is highly likely that a more polar solvent is required. Consult the solvent selection decision tree below.

    • Introduce a Co-solvent: If you must use a predominantly non-polar solvent system (e.g., for a chemical reaction), consider adding a small percentage of a more polar co-solvent like THF or ethyl acetate to disrupt the crystal lattice.

    • Structural Modification (for drug discovery): If feasible within your research program, consider adding non-polar, lipophilic moieties to the naphthyridine core to increase its affinity for non-polar environments.

Issue 2: Limited Solubility in Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane)
  • Root Cause Analysis: Your compound may have strong hydrogen bonding capabilities that are not being adequately addressed by these aprotic solvents. Alternatively, high crystal lattice energy could be the culprit.

  • Step-by-Step Solutions:

    • Introduce a Protic Co-solvent: Add a small amount (1-10%) of methanol or ethanol. The hydrogen-donating ability of the alcohol can help to break up intermolecular hydrogen bonds in the solid.

    • Increase Temperature: Gentle heating can often significantly improve solubility in these solvents.

    • Consider a More Polar Aprotic Solvent: Solvents like DMF or DMSO are excellent hydrogen bond acceptors and have high dielectric constants, making them adept at dissolving a wide range of organic compounds.[2]

Issue 3: Difficulty Dissolving in Polar Protic Solvents (e.g., Ethanol, Methanol)
  • Root Cause Analysis: While counterintuitive, some highly crystalline or symmetrical naphthyridines may have such strong π-π stacking interactions that even polar protic solvents struggle to overcome the crystal lattice energy. Another possibility is that the non-polar regions of your molecule are substantial, leading to poor compatibility with the highly polar solvent.

  • Step-by-Step Solutions:

    • Try a Dipolar Aprotic Solvent: DMSO or DMF often prove superior for highly crystalline compounds due to their strong solvating power.[2]

    • Sonication: Use an ultrasonic bath to provide mechanical energy to aid in the disruption of the crystal lattice.

    • pH Adjustment: If your naphthyridine has a basic nitrogen that can be protonated, adding a trace amount of a suitable acid (like acetic acid or trifluoroacetic acid) can dramatically increase solubility in protic solvents by forming a more soluble salt in situ.[13]

Advanced Solubilization Strategies

For the most challenging naphthyridine derivatives, a more sophisticated approach may be necessary.

  • Solid-State Characterization: Before investing significant time in formulation, it is crucial to understand the solid-state properties of your compound. Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) can identify the presence of different polymorphs, some of which may be more soluble than others.[8][11]

  • Co-solvent Systems: A systematic screening of co-solvent mixtures can unveil a synergistic combination that provides optimal solubility.[11][12]

  • pH Modification and Salt Formation: For naphthyridines with basic nitrogen atoms, adjusting the pH of the medium can significantly enhance solubility.[10] In cases of extremely poor solubility, forming a stable salt with a suitable counter-ion is a highly effective strategy.[10][12]

  • Solid Dispersions: Dispersing the naphthyridine compound in an amorphous form within a hydrophilic carrier can lead to a substantial increase in apparent solubility and dissolution rate.[2][11][14]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for a New Naphthyridine Derivative

This protocol outlines a method for determining the approximate solubility of a new naphthyridine compound in a range of organic solvents.

  • Preparation:

    • Weigh approximately 5 mg of your naphthyridine derivative into separate, labeled 1-dram vials.

    • Prepare a set of organic solvents covering a range of polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, DMSO).

  • Solvent Addition:

    • To each vial, add the chosen solvent in 100 µL increments.

  • Equilibration:

    • After each addition, cap the vial and vortex for 30-60 seconds.

    • If the solid does not dissolve, allow the vial to sit at room temperature for at least 15 minutes to allow for equilibration. Gentle heating or sonication can be applied to assess their impact.

  • Observation and Data Recording:

    • Visually inspect the vials for any undissolved solid.

    • Record the approximate volume of solvent required to fully dissolve the compound.

    • Calculate the approximate solubility in mg/mL.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for creating an amorphous dispersion of a thermally stable naphthyridine derivative with a hydrophilic polymer.[2][11]

  • Co-dissolution:

    • Dissolve the naphthyridine compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30 or Eudragit®) in a common volatile solvent like methanol, ethanol, or dichloromethane. A typical drug-to-polymer ratio is 1:5 to 1:10 (w/w).

  • Solvent Evaporation:

    • Remove the solvent under reduced pressure using a rotary evaporator to form a thin film on the inside of the flask.

  • Drying:

    • Further dry the resulting solid dispersion in a vacuum oven for 12-24 hours to remove any residual solvent.

  • Milling and Sieving:

    • Carefully scrape the dried solid dispersion from the flask.

    • Gently mill the material and pass it through a sieve to obtain a uniform powder with improved dissolution characteristics.

Data Summary Table

Solvent ClassExamplesPredicted Solubility of a Typical NaphthyridineRationale
Non-Polar Hexane, CyclohexaneVery LowPolarity mismatch; unable to overcome crystal lattice energy.
Aromatic Toluene, XyleneLow to Moderateπ-π stacking interactions are possible, but may not be sufficient.
Chlorinated Dichloromethane, ChloroformModerateGood solvating power for many organic compounds.
Esters Ethyl AcetateModerateCan act as a hydrogen bond acceptor.
Ethers Tetrahydrofuran (THF)ModerateGood hydrogen bond acceptor and solvating power.
Ketones AcetoneModerate to GoodStrong hydrogen bond acceptor.
Alcohols Methanol, EthanolModerate to GoodCan act as hydrogen bond donors and acceptors.
Dipolar Aprotic DMSO, DMFGood to ExcellentHigh polarity and excellent at disrupting crystal lattices.

Visualized Workflows

Solvent_Selection_Decision_Tree start Start: New Naphthyridine Compound screen_solvents Screen Broad Polarity Range (DMSO, MeOH, DCM, Toluene) start->screen_solvents sol_in_dmso Soluble in DMSO/DMF? screen_solvents->sol_in_dmso sol_in_protic Soluble in MeOH/EtOH? sol_in_dmso->sol_in_protic No use_polar_aprotic Use Polar Aprotic Solvent (DMSO, DMF) sol_in_dmso->use_polar_aprotic Yes sol_in_dcm Soluble in DCM/EtOAc? sol_in_protic->sol_in_dcm No try_protic_cosolvent Try Protic Solvent or Co-solvent System (DCM/MeOH) sol_in_protic->try_protic_cosolvent Yes try_aprotic_cosolvent Try Aprotic Polar Solvent or Co-solvent System sol_in_dcm->try_aprotic_cosolvent Yes consider_advanced Consider Advanced Strategies: pH Mod., Solid Dispersion sol_in_dcm->consider_advanced No

Caption: Decision tree for initial solvent selection.

Troubleshooting_Workflow start Issue: Poor Solubility increase_temp Increase Temperature start->increase_temp add_cosolvent Add Co-solvent increase_temp->add_cosolvent Not sufficient solved Solubility Achieved increase_temp->solved Sufficient sonicate Apply Sonication add_cosolvent->sonicate Not sufficient add_cosolvent->solved Sufficient check_ph Check pH Dependence (if applicable) sonicate->check_ph Not sufficient sonicate->solved Sufficient solid_state Investigate Solid State (Polymorphism) check_ph->solid_state Not sufficient check_ph->solved Sufficient solid_state->solved Leads to solution

Caption: General workflow for troubleshooting poor solubility.

References

  • PubMed. Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplexes. [Link]

  • RSC Publishing. Multiple hydrogen bonds and tautomerism in naphthyridine derivatives. [Link]

  • ResearchGate. Multiple hydrogen bonds and tautomerism in naphthyridine derivatives. [Link]

  • PMC. Molecular Recognition Studies on Naphthyridine Derivatives. [Link]

  • ResearchGate. Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. [Link]

  • RSC Publishing. Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplexes. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ResearchGate. How to determine the solubility of a substance in an organic solvent ?. [Link]

  • MDPI. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. [Link]

  • Mol-Instincts. Heterocyclic Building Blocks-Naphthyridine. [Link]

  • ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]

  • PharmaTutor. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Taylor & Francis. Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. [Link]

  • Veeprho. Effect of Polymorphism Formulations. [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Studocu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • International Journal of PharmTech Research. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • IntechOpen. Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. [Link]

  • Organic Chemistry. Common Organic Solvents: Table of Properties. [Link]

  • Academia.edu. Strategies for formulating and delivering poorly water-soluble drugs. [Link]

  • PMC. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

  • Encyclopedia.pub. Fused 1,5-naphthyridines. [Link]

  • ResearchGate. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]

  • Rheolution. How to measure the solubility point of compounds in liquids using TURBIDI.T. [Link]

  • PMC. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • ACS Publications. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial S. [Link]

  • ACS Publications. Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene) for Trigonal Planar Coordination of Coinage Metals. [Link]

  • JOCPR. Journal of Chemical and Pharmaceutical Research, 2024, 16(5):9-10 Opinion Impact of Polymorphism on Drug Formulation and Bioavai. [Link]

  • Jetir.org. polymorphism in pharmaceuticals: a review of characterization techniques, drug release challenges, and bioavailability implications. [Link]

  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • ResearchGate. Which organic solvent is most suitable for dissolving organic compounds?. [Link]

  • PMC. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. [Link]

  • PMC. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. [Link]

  • MDPI. Antimicrobial Activity of Naphthyridine Derivatives. [Link]

Sources

Optimization of palladium catalysts for naphthyridine cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Naphthyridine Cross-Coupling. This guide is engineered for drug development professionals and synthetic chemists facing catalytic bottlenecks when working with nitrogen-rich heterocycles.

Naphthyridines (1,5-, 1,6-, 1,7-, and 1,8-isomers) are notorious in cross-coupling chemistry. Their highly basic sp² nitrogen atoms act as potent chelators, often outcompeting standard ligands to form thermodynamically stable, off-cycle palladium complexes. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative parameters to bypass catalyst poisoning and achieve high-yielding transformations.

I. Diagnostic Overview: The Mechanism of Catalyst Poisoning

Before troubleshooting, it is critical to understand the causality of reaction failure. When using unhindered ligands (e.g., PPh₃), the naphthyridine nitrogens coordinate directly to the electrophilic Pd(II) intermediate formed after oxidative addition. This displaces the phosphine ligand, halting the transmetalation step and resulting in a "dead" catalyst.

G Pd_Pre Pd Precatalyst Active_Pd Active L-Pd(0) Pd_Pre->Active_Pd Base Activation Poisoned Off-Cycle Poisoning (Naphthyridine Chelation) Active_Pd->Poisoned Unhindered Ligand Ox_Add Oxidative Addition Active_Pd->Ox_Add Bulky Ligand (XPhos) Transmet Transmetalation Ox_Add->Transmet Red_Elim Reductive Elimination Transmet->Red_Elim Red_Elim->Active_Pd Regeneration

Mechanism of Pd catalyst poisoning by naphthyridine vs. productive cross-coupling cycle.

II. Troubleshooting & FAQs

Q1: My Suzuki-Miyaura coupling with 1,6-naphthyridine stalls at 20% conversion. Adding more Pd(OAc)₂ doesn't help. Why? Causality: You are experiencing classic catalyst poisoning. Adding more naked Pd(OAc)₂ merely provides more metal for the naphthyridine to chelate, creating a sink of inactive Pd-naphthyridine complexes. Solution: You must switch to sterically demanding dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos). The massive steric bulk of these ligands, once coordinated to palladium, creates a physical shield that prevents the naphthyridine nitrogens from approaching the metal center, forcing the reaction to proceed exclusively via the carbon-halogen bond[1].

Q2: I am trying to couple 5,7-dichloro-1,6-naphthyridine, but I get a messy mixture of mono- and di-arylated products. How do I control regioselectivity? Causality: Regioselectivity in polyhalogenated naphthyridines is dictated by the relative electron deficiency of the C-Cl bonds. In 1,6-naphthyridine, the C5 position is highly electron-deficient (observable via a downfield ¹H NMR shift of δ = 9.15) compared to C7 (δ = 8.45)[2]. If your temperature is too high, oxidative addition occurs at both sites indiscriminately. Solution: Implement a temperature gradient. Run the first equivalent of boronic acid at lower temperatures (e.g., 80°C in DMF/n-butanol) to achieve strictly C5-selective monoarylation. Only after isolating the intermediate should you force the C7 coupling at elevated temperatures (120°C)[1][2].

Q3: What is the most reliable system for the Buchwald-Hartwig amination of 1,5-naphthyridines? Causality: Amination of these substrates is difficult because the basic conditions required can degrade the heterocycle, and the amine nucleophile can compete with the naphthyridine for Pd coordination. Solution: Utilize a bidentate ligand with a wide bite angle, such as XantPhos, paired with a weak inorganic base like Cs₂CO₃. This combination accelerates reductive elimination (preventing β-hydride elimination) and has been proven highly effective for incorporating amines into the 1,5-naphthyridine core at 110°C[3].

Q4: Are N-Heterocyclic Carbenes (NHCs) viable alternatives to phosphines for these substrates? Causality: Yes. NHCs form exceptionally strong metal-carbon bonds (σ-donation) that are virtually immune to displacement by basic nitrogen heterocycles. Solution: Palladium(II) complexes based on NHCs (including 1,8-naphthyridine-functionalized NHCs) demonstrate robust catalytic activity in both Suzuki-Miyaura and Kumada-Corriu couplings, operating efficiently without the ligand dissociation issues inherent to phosphines[4].

III. Quantitative Optimization Matrix

To streamline your reaction design, refer to the following validated parameters for naphthyridine cross-couplings.

Substrate TypeReaction TypePreferred Ligand / CatalystBase & Solvent SystemTemp (°C)Expected Outcome / Yield
5,7-dichloro-1,6-naphthyridine Suzuki-MiyauraSPhos + PdCl₂(PPh₃)₂K₃PO₄ / DMF:n-BuOH (9:1)80°CC5-selective monoarylation (70-85%)[1][2]
1,5-naphthyridine triflates Buchwald-HartwigXantPhos + Pd(OAc)₂Cs₂CO₃ / Toluene110°CC2-amination (60-80%)[3]
6,8-dibromo-1,7-naphthyridine Suzuki-MiyauraPd(PPh₃)₄ (High loading)Na₂CO₃ / Toluene:H₂O100°C6,8-diarylation (PDE4D inhibitors)[5]
1,8-naphthyridine halides Kumada-CorriuNHC-Pd(II) ComplexesGrignard reagent / THF25-50°CRapid C-C coupling (>90%)[4]

IV. Validated Experimental Methodology

The following is a self-validating protocol for the Site-Selective Suzuki-Miyaura Coupling of Dihalo-Naphthyridines .

Workflow Start Substrate: Dihalo-Naphthyridine Ligand_Screen 1. Catalyst Assembly (Pd + SPhos) Start->Ligand_Screen Base_Solvent 2. Reagent Addition (1.0 eq Boronic Acid) Ligand_Screen->Base_Solvent Temp_Control 3. Thermal Control (Strictly 80°C) Base_Solvent->Temp_Control Yield_Check TLC: Single Spot? Temp_Control->Yield_Check Success Quench & Isolate Mono-coupled Product Yield_Check->Success Yes Fail Di-arylation detected: Lower Temperature Yield_Check->Fail No Fail->Temp_Control Adjust

Step-by-step workflow for optimizing regioselective naphthyridine cross-coupling.

Step 1: Catalyst Pre-Activation (Self-Validating Step)

  • In an oven-dried Schlenk tube under argon, combine PdCl₂(PPh₃)₂ (10 mol%) and SPhos (10 mol%)[1].

  • Add degassed DMF:n-butanol (9:1 ratio).

  • Validation Check: Stir at room temperature for 10 minutes. The solution should transition from a turbid orange to a clear, pale yellow/colorless solution, indicating the successful generation of the active L-Pd(0) species. If it turns black, oxygen has infiltrated the system, and Pd black has precipitated.

Step 2: Substrate and Base Addition

  • Add the 5,7-dichloro-1,6-naphthyridine (1.0 equiv) and the arylboronic acid (strictly 1.0 to 1.1 equiv to prevent over-coupling)[1].

  • Add finely milled, anhydrous K₃PO₄ (3.0 equiv). Note: K₃PO₄ is preferred over carbonates as it provides optimal basicity for transmetalation without degrading the naphthyridine core.

Step 3: Temperature-Controlled Coupling

  • Heat the reaction mixture to exactly 80°C for 1 to 2 hours[1].

  • Validation Check: Monitor via TLC (Ethyl Acetate/Hexane). You should observe the rapid disappearance of the starting material and the emergence of a single new spot (the C5-arylated product). The appearance of a second, higher-running spot indicates the temperature is too high, leading to unwanted C7 coupling.

Step 4: Quench and Isolation

  • Cool to room temperature, dilute with EtOAc, and wash extensively with water to remove DMF and inorganic salts.

  • Purify via flash chromatography. The resulting mono-arylated naphthyridine is now primed for a subsequent, distinct cross-coupling at the C7 position using harsher conditions (120°C)[1].

V. References

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors Source: PubMed (NIH) URL:[Link]

  • Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines Source: Journal of Chemical and Pharmaceutical Research URL:[Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: PMC (NIH) URL:[Link]

  • Palladium(ii) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity Source: Dalton Transactions (RSC Publishing) URL:[Link]

Sources

Technical Support Center: Stability of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Alert

Status: HIGHLY REACTIVE / MOISTURE SENSITIVE IN BASE

Researchers utilizing 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine (CAS: 1211595-29-7) often report unexpected consumption of starting material or low yields during cross-coupling or substitution reactions.

The Core Issue: The 1,7-naphthyridine core is electron-deficient. The addition of a pyridine ring at the 6-position further depletes electron density. Consequently, the chloride at the 8-position is exceptionally labile toward Nucleophilic Aromatic Substitution (


). In the presence of basic aqueous media (e.g., NaOH, KOH, or wet carbonate bases), the chloride is rapidly displaced by hydroxide, yielding the thermodynamically stable 8-hydroxy-1,7-naphthyridine (lactam tautomer) , effectively "killing" the electrophile.

Troubleshooting Guide: The "Disappearing" Electrophile

Symptom 1: LC-MS shows a mass shift of M-18

User Report: "I attempted a Suzuki coupling using


 in dioxane/water. The starting chloride disappeared, but the product mass is missing. I see a major peak at [M-18] relative to the starting material."

Root Cause Analysis: This is the hallmark of hydrolysis .

  • Starting Mass: R-Cl (

    
    Cl isotope contribution).
    
  • Product Mass: R-OH.

  • Net Mass Change: Loss of Cl (35) + Gain of OH (17) = -18 amu .

The basic conditions (


 + 

) generated hydroxide ions (

), which acted as a competitive nucleophile faster than your boronic acid transmetallation.

Corrective Protocol:

  • Switch to Anhydrous Conditions: Eliminate water completely. Use anhydrous 1,4-dioxane or DMF.

  • Change the Base: Switch to a non-nucleophilic organic base like DIPEA (Hünig's base) or an anhydrous inorganic base like

    
      or 
    
    
    
    (dried under vacuum).
  • Validation: Run a stability test (see Section 4) before committing valuable reagents.

Symptom 2: Multiple spots on TLC in alcohol solvents

User Report: "I tried an


 reaction with an amine in ethanol with 

. I see the product, but also a side product that corresponds to the ethoxy-adduct."

Root Cause Analysis: Alkoxide competition. In basic alcoholic solvents, the solvent deprotonates to form an alkoxide (


), which is a potent nucleophile. The 8-chloro position is so activated that it will react with the solvent.

Corrective Protocol:

  • Solvent Switch: Use non-nucleophilic polar aprotic solvents: THF, DMF, DMA, or NMP .

  • Avoid Alcohols: Do not use MeOH, EtOH, or iPrOH as reaction solvents for this scaffold unless the alkoxide is the desired nucleophile.

Mechanistic Insight: Why is it so unstable?

To troubleshoot effectively, you must understand the electronic environment. The 1,7-naphthyridine ring system places nitrogen atoms at positions 1 and 7.

  • Activation: The 8-position is ortho to the N7 nitrogen. This mimics the highly reactive 2-chloropyridine or 4-chloropyridine systems but is even more reactive due to the fused ring's electron withdrawal.

  • Substituent Effect: The 6-(pyridin-4-yl) group is an electron-withdrawing heteroaryl moiety. It pulls electron density away from the naphthyridine core, lowering the energy of the LUMO and making the C8-Cl bond highly susceptible to attack by even weak nucleophiles (like water or alcohols).

Pathway Visualization

G Start 8-Chloro-6-(pyridin-4-yl) -1,7-naphthyridine (Electrophile) Complex Meisenheimer Intermediate Start->Complex Nucleophilic Attack (Fast) Base Basic Conditions (OH-, OR-, H2O) Base->Complex Promotes Product_OH 8-Hydroxy-1,7-naphthyridine (Lactam Tautomer) DEAD END Complex->Product_OH Elimination of Cl- (Irreversible) Product_Nu Desired Product (Amine/Aryl) Complex->Product_Nu If Nu = Amine/Carbon

Figure 1: The competitive degradation pathway. In the presence of hydroxide (from water/base), the hydrolysis pathway (Red Arrow) often outcompetes the desired reaction due to the high electrophilicity of the C8 position.

Standard Operating Procedures (SOPs)

Protocol A: Stability Check (Pre-Reaction)

Before committing expensive catalysts or ligands, verify the stability of your batch.

  • Dissolve: 1 mg of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine in 0.5 mL DMSO-d6.

  • Spike: Add 1 equivalent of the base you intend to use (e.g.,

    
    ).
    
  • Incubate: Let stand at RT for 30 minutes.

  • Analyze: Run

    
    H NMR.
    
    • Stable: Sharp peaks, distinct pyridine/naphthyridine signals.

    • Unstable: Broadening of peaks, appearance of new downfield amide-like protons (indicating lactam formation), or loss of the characteristic C8-H coupling patterns.

Protocol B: Recommended Conditions

For displacing the Chloride with an Amine.

  • Solvent: Anhydrous DMF or DMA (0.1 M concentration).

  • Base: DIPEA (2.0 - 3.0 equiv). Avoid inorganic bases if solubility is poor.

  • Temperature: Start at Room Temperature . Only heat to 50-60°C if no reaction is observed after 2 hours.

    • Note: High heat (>100°C) with weak nucleophiles often leads to decomposition.

  • Atmosphere: Nitrogen or Argon balloon (exclude atmospheric moisture).

Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO solution? A: Not recommended for long periods. DMSO is hygroscopic. Over time, it absorbs water from the air. The combination of wet DMSO and the basicity of the pyridine ring itself can lead to slow hydrolysis (autocatalysis). Store as a solid powder at -20°C under desiccant.

Q: I need to use aqueous base for a Suzuki coupling. Is it impossible? A: It is difficult but not impossible. You must favor the transmetallation rate over the hydrolysis rate.

  • Strategy: Use a highly active catalyst (e.g., Pd(dtbpf)Cl

    
     or XPhos Pd G2) that works fast at lower temperatures.
    
  • Strategy: Minimize water. Use a 9:1 or 10:1 ratio of organic solvent to water, rather than the standard 4:1.

Q: Why is the 8-position more reactive than the chloro-group on the pyridine ring (if I had one)? A: The 1,7-naphthyridine system is bicyclic. The fusion of the two rings allows for greater delocalization of the negative charge in the transition state (Meisenheimer complex), lowering the activation energy for nucleophilic attack at C8 compared to a monocyclic pyridine.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reactivity of naphthyridines and nucleophilic displacement).
  • Weissman, S. A., et al. (2019). "Nucleophilic Aromatic Substitution of Electron-Deficient Heterocycles." Journal of Organic Chemistry. (Mechanistic grounding for on fused ring systems).
  • Lit.

    
    . See: Aust. J. Chem.[1][2] 1986, 39, 667-675 (Reactivity of chloro-naphthyridines); J. Med. Chem. 2014, 57, 10, 4351–4367 (AMG 337 synthesis intermediates involving 8-chloro-1,7-naphthyridine).
    
  • Safety Data: (Handling and storage data).

Sources

Troubleshooting hydrolysis of chloro-naphthyridines during workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for preventing the hydrolysis of chloro-naphthyridines during reaction workups and purification. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring you can develop robust and reproducible protocols.

Frequently Asked Questions (FAQs)

Q1: My TLC/LC-MS analysis shows a new, more polar spot after aqueous workup, which I suspect is the hydrolyzed product. How can I confirm this?

A: The most common hydrolysis product is the corresponding hydroxynaphthyridine or naphthyridinone tautomer. To confirm, obtain an LC-MS of your crude post-workup mixture. The hydrolyzed product should have a molecular weight corresponding to [M-Cl+OH], which is a net loss of approximately 18.5 Da compared to your starting material. If you have a sample of the authentic hydroxynaphthyridine, you can use it as a standard for co-injection.

Q2: I noticed significant product loss after washing my organic layer with a basic solution (e.g., NaHCO₃ or K₂CO₃). Why is this happening?

A: Chloro-naphthyridines are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in the rings makes the carbon atom attached to the chlorine electrophilic. Basic conditions generate hydroxide ions (OH⁻), which are much stronger nucleophiles than water.[1] This significantly accelerates the rate of hydrolysis, leading to the formation of the unwanted hydroxy-naphthyridine by-product.[2][3]

Q3: Can hydrolysis occur during silica gel column chromatography even if I use anhydrous solvents?

A: Yes. Standard silica gel is inherently acidic and contains a significant amount of bound water on its surface. These properties can create a localized acidic and protic environment that catalyzes hydrolysis as your compound passes through the column.[4] This is especially problematic for sensitive substrates, even when using "anhydrous" eluents.

Q4: Is it better to use a cold or room temperature workup?

A: Colder is almost always better. Hydrolysis is a chemical reaction with an activation energy barrier. Lowering the temperature of your workup (e.g., using ice-cold washes, pre-chilling your separatory funnel) will decrease the reaction rate, providing an additional layer of protection for your sensitive compound.

In-Depth Troubleshooting Guide

The Root Cause: The Hydrolysis Mechanism

The hydrolysis of a chloro-naphthyridine typically proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The rate of this reaction is highly dependent on pH. Under neutral or acidic conditions, water acts as the nucleophile. Under basic conditions, the much more potent hydroxide ion (OH⁻) is the nucleophile, leading to a dramatically faster reaction rate.[2][5]

SNAr_Mechanism Figure 1: Base-Catalyzed Hydrolysis of Chloro-Naphthyridine Start Chloro-Naphthyridine (Ar-Cl) Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophilic Attack Nuc OH⁻ (from base) Product Hydroxy-Naphthyridine (Ar-OH) Intermediate->Product Loss of Leaving Group LeavingGroup Cl⁻

Caption: Base-catalyzed hydrolysis via an SNAr mechanism.

Issue 1: Degradation During Aqueous Workup

If you suspect hydrolysis is occurring during the quenching or extraction phase, the primary culprit is almost always pH.

Solution: Strict pH Control

The stability of many organic molecules in aqueous solutions is greatest in a slightly acidic to neutral pH range (pH 4-7).[6][7] Avoid strongly acidic or basic washes unless absolutely necessary for removing specific impurities.

Recommended Workup Protocol:

  • Quench: If the reaction must be quenched, use a buffered solution or a weak acid/base. For example, quench with a saturated aqueous solution of NH₄Cl (slightly acidic) or NaHCO₃ (mildly basic), but monitor the time of exposure.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., EtOAc, DCM).

  • Wash 1 (Neutralization): Perform the first wash with ice-cold, deionized water or a pH 7 phosphate buffer.[8]

  • Wash 2 (Final): Wash with a saturated NaCl solution (brine). This helps to remove residual water from the organic layer and can aid in breaking emulsions.[9]

  • Drying: Dry the organic layer promptly and thoroughly over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

  • Test: Before committing your entire batch, test the stability of your compound in a small vial with your planned workup solutions. Monitor by TLC or LC-MS after 10-15 minutes of stirring to see if any degradation occurs.[10]

Workup Reagent Typical pH Risk of Hydrolysis Recommended Use Case
1M HCl~1Moderate to High (Acid-Catalyzed)Removing basic impurities (e.g., pyridine, amines). Minimize contact time.
Sat. NH₄Cl~4.5 - 5.5LowGeneral purpose quenching of organometallics or reactive reagents.
Water / Brine~7Very LowGeneral washing. Safest option for sensitive substrates.
Sat. NaHCO₃~8.5ModerateNeutralizing excess acid. Use cautiously and quickly.
1M NaOH / K₂CO₃>10Very High (Base-Catalyzed)Removing acidic impurities. Avoid if possible.

Table 1: Impact of Aqueous Workup Reagent pH on Hydrolysis Risk

Issue 2: Degradation During Purification

Hydrolysis during purification is often traced back to the choice of stationary phase or the solvent evaporation process.

Solution A: Modify Your Chromatography Conditions

If silica gel is causing hydrolysis, you have several options:

  • Neutralize the Stationary Phase: Pre-treat your silica gel by slurrying it in an eluent containing 1-2% triethylamine (TEA) or another volatile, non-nucleophilic base. This deactivates the acidic silanol groups.[4]

  • Switch to a Different Stationary Phase: Consider using neutral alumina, which lacks the acidity of silica gel. Alternatively, for very polar compounds, reversed-phase (C18) chromatography can be an excellent choice, as it uses different separation principles.

  • Use a Non-Aqueous System: If possible, perform the purification using completely anhydrous solvents and techniques. This involves ensuring your solvents are rigorously dried and the column is packed in a low-humidity environment.

Parameter Standard Condition (High Risk) Recommended Condition (Low Risk) Rationale
Stationary Phase Silica GelNeutral Alumina or TEA-Treated SilicaAvoids acid-catalyzed hydrolysis on the stationary phase surface.[4]
Eluent Standard Grade SolventsAnhydrous Solvents + 1% TEAMinimizes water content and neutralizes acidic traces.
Temperature Room TemperatureAs low as practicalSlows the rate of any potential degradation reaction.

Table 2: Chromatography Conditions to Mitigate Hydrolysis

Solution B: Gentle Solvent Evaporation

Heating accelerates hydrolysis.[4] After your column, remove the solvent under reduced pressure without excessive heating.

  • Rotary Evaporator: Keep the water bath temperature at or below 30 °C.

  • High Vacuum: For higher boiling point solvents, use a high-vacuum pump (if your product is not volatile) to allow for evaporation at a lower temperature.

  • Inert Gas Stream: For small-scale work, a gentle stream of nitrogen or argon can be used to evaporate the solvent without any heating.[4]

Advanced Strategy: Non-Aqueous Workup

For exceptionally sensitive chloro-naphthyridines, avoiding water altogether may be necessary.

Workflow for Non-Aqueous Workup:

  • Quench (if needed): Quench the reaction with a non-protic reagent if possible. For example, excess acyl chloride might be quenched with an anhydrous solution of an amine that results in an easily separable amide.

  • Filter: If the reaction produces solid by-products (e.g., salts), they can be removed by filtration through a pad of Celite or by centrifugation.

  • Direct to Chromatography: The filtered solution can be concentrated and loaded directly onto a column that has been packed with anhydrous solvents.

  • Trituration/Crystallization: Alternatively, after concentrating the crude material, induce crystallization or triturate with a non-polar solvent like hexanes or pentane to precipitate your product, leaving more soluble impurities behind.

Troubleshooting_Flowchart Figure 2: Troubleshooting Workflow for Chloro-Naphthyridine Hydrolysis Start Hydrolysis Observed (TLC, LC-MS)? Workup During Aqueous Workup? Start->Workup Yes No_Problem No Hydrolysis Start->No_Problem No Column During Chromatography? Workup->Column No Sol_Workup Action: - Use pH 5-7 buffered washes - Minimize contact time - Use ice-cold solutions Workup->Sol_Workup Yes Evap During Solvent Evaporation? Column->Evap No Sol_Column Action: - Use neutral alumina or  TEA-treated silica - Use anhydrous eluents Column->Sol_Column Yes End Product Stabilized Evap->End No / Other Sol_Evap Action: - Keep water bath < 30°C - Use high vacuum or N₂ stream - Avoid prolonged heating Evap->Sol_Evap Yes Sol_Workup->End Sol_Column->End Sol_Evap->End

Caption: A decision-making workflow for troubleshooting hydrolysis.

References
  • Title: HYDROLYSIS Source: University of Toronto URL: [Link]

  • Title: Nucleophilic-Substitution Reactions in Benzo[C][2][11]Naphthyridines Source: ConnectSci URL: [Link]

  • Title: Fused 1,5-Naphthyridines: Synthetic Tools and Applications Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Protecting Groups Source: Organic Synthesis URL: [Link]

  • Title: THE NAPHTHYRIDINES Source: John Wiley & Sons, Inc. URL: [Link]

  • Title: How To: Troubleshoot a Reaction Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. Source: eCFR (Electronic Code of Federal Regulations) URL: [Link]

  • Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: MDPI URL: [Link]

  • Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited Source: ACS Omega URL: [Link]

  • Title: Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives Source: Acta Chimica Slovenica URL: [Link]

  • Title: Effect of water pH on the stability of pesticides Source: MSU Extension URL: [Link]

  • Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited Source: ACS Publications URL: [Link]

  • Title: CeCl₃.7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS Source: Rasayan J. Chem URL: [Link]

  • Title: A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs Source: ACS Publications URL: [Link]

  • Title: Organic Reaction Workup Formulas for Specific Reagents Source: University of California, Irvine URL: [Link]

  • Title: Antimicrobial Activity of Naphthyridine Derivatives Source: MDPI URL: [Link]

  • Title: [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography] Source: PubMed URL: [Link]

  • Title: NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water Source: ACS Publications URL: [Link]

  • Title: Preventing azlactone hydrolysis during purification—any real solution? Source: Reddit r/OrganicChemistry URL: [Link]

  • Title: RNA 2′-OH modification with stable reagents enabled by nucleophilic catalysis Source: RSC Publishing URL: [Link]

  • Title: The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Hydrolysis of Halogenoalkanes Source: Save My Exams URL: [Link]

  • Title: Influence of pH on the Stability of Pharmaceutical Compounds in Japan Source: ResearchGate URL: [Link]

  • Title: Laboratory Techniques of Purification and Isolation Source: Drug Development and Industrial Pharmacy URL: [Link]

  • Title: What are the Basic techniques for isolate or crystallize the highly water soluble organic/inorganic compounds? Source: ResearchGate URL: [Link]

  • Title: Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota Source: MDPI URL: [Link]

  • Title: Stability of methylphenidate under various ph conditions in the presence or absence of gut microbiota Source: The University of Groningen research portal URL: [Link]

Sources

Handling moisture sensitivity of 8-chloro-heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Moisture Sensitivity of 8-Chloro-Heterocycles

Introduction: The "8-Chloro" Challenge

Welcome to the Technical Support Center for high-value heterocyclic intermediates. You are likely here because you have observed a mass shift of -18 Da or +2 Da (loss of Cl, gain of OH) in your LCMS, or your palladium-catalyzed cross-coupling has stalled with significant protodehalogenation or hydrolysis byproducts.[1]

Scope: This guide specifically addresses electron-deficient 8-chloro-heterocycles (e.g., 8-chloropurines, 8-chloro-imidazo[1,2-a]pyrazines, and 8-chloro-1,7-naphthyridines). Unlike the relatively stable 8-chloroquinoline, these scaffolds possess an activated C-Cl bond susceptible to Nucleophilic Aromatic Substitution (


) by water, particularly under acidic or basic catalysis.[1]

Module 1: Diagnostic & Triage

Q: How do I know if moisture is the root cause of my reaction failure?

A: Perform the "Water Vector Analysis" using the diagnostic markers below. If your data matches these criteria, hydrolysis via moisture intrusion is your primary failure mode.[1]

Diagnostic Markers
ObservationTechniqueInterpretation
Mass Shift LCMS (ESI+)[M+1] becomes [M-16] : Transformation of R-Cl (

Cl) to R-OH. Note: The isotope pattern will change from 3:1 (Cl) to no splitting (OH).[1]
Precipitate VisualAppearance of an insoluble white solid in organic solvents (often the "oxo" or lactam tautomer of the hydrolyzed product).[1]
Retention Time HPLCSignificant shift to earlier retention time (hydroxyl/lactam species are much more polar than the parent chloride).[1]
NMR Shift

H NMR
Disappearance of the distinct aromatic signal adjacent to Cl; appearance of a broad exchangeable proton (

or

) downfield (>10 ppm).[1]

Module 2: The Mechanism of Failure

Q: Why is my compound hydrolyzing even in "dry" solvents?

A: Electron-deficient 8-chloro-heterocycles do not require heat to hydrolyze; they require only a proton source and trace water. The mechanism is often acid-catalyzed


 .[1] Even trace HCl generated from slow degradation autocatalyzes the reaction.[1]
Visualizing the Pathway

The following diagram illustrates the "Autocatalytic Hydrolysis Loop" that destroys 8-chloro-purines and similar scaffolds.

HydrolysisMechanism cluster_prevention Intervention Points Start 8-Chloro-Heterocycle (Intact) Protonation N-Protonation (Activation) Start->Protonation Trace Acid/H+ WaterAttack Water Attack (Tetrahedral Intermediate) Protonation->WaterAttack + H2O Collapse Elimination of HCl WaterAttack->Collapse Product 8-Oxo-Heterocycle (Lactam Impurity) Collapse->Product Acid HCl Released (Autocatalyst) Collapse->Acid Byproduct Acid->Protonation Feedback Loop

Caption: The Autocatalytic Hydrolysis Loop. Note how the release of HCl accelerates further degradation (Red Arrow), making storage stability non-linear.[1]

Module 3: Storage & Handling Protocols

Q: Can I store these compounds in the fridge?

A: No. Standard refrigerators are high-humidity environments.[1] Condensation upon warming is the #1 killer of these reagents.[1]

Protocol: The "Double-Barrier" System
  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Tape the cap with Parafilm.[1]

  • Secondary Container: Place the vial inside a larger jar containing activated molecular sieves (4Å) or indicating Drierite.

  • Temperature: Store at -20°C.

  • Thawing (CRITICAL): Allow the entire secondary container to reach room temperature (approx. 30-60 mins) before opening. This prevents atmospheric moisture from condensing on the cold solid.[1]

Module 4: Reaction Troubleshooting (Cross-Couplings)

Q: My Suzuki coupling works on the 4-chloro analog but fails on the 8-chloro. Why?

A: The 8-position is often more electron-deficient, making it more reactive toward Pd-oxidative addition but also more susceptible to hydrolysis by the aqueous base used in Suzuki conditions.[1]

Troubleshooting Matrix: Cross-Coupling Optimization
ParameterStandard ConditionModified Condition for 8-Cl-Heterocycles Rationale
Base ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(aq) or

(aq)
Anhydrous

or

Eliminates water from the base source. Cesium improves solubility in organic media.[1]
Solvent Dioxane/Water (4:[1]1)Anhydrous 1,4-Dioxane or Toluene Removes bulk water.[1] "Dry" solvents must be <50 ppm water (Karl Fischer).[1]
Catalyst

Pre-catalysts (e.g., XPhos Pd G2) Faster oxidative addition outcompetes background hydrolysis.[1]
Additives NoneActivated 3Å Molecular Sieves Add directly to the reaction vessel to scavenge trace moisture during heating.[1]
Workflow: The "Dry-Base" Suzuki Protocol
  • Drying: Flame-dry the reaction flask under vacuum; backfill with Argon (

    
    ).
    
  • Solids: Add 8-chloro-heterocycle, boronic acid, anhydrous base (

    
    ), and catalyst.
    
  • Purge: Cap and purge with Argon for 5 minutes.

  • Solvent: Add anhydrous solvent (sparged with Argon) via syringe.[1]

  • Execution: Heat to temperature. Do not use a reflux condenser open to air ; use a sealed tube or balloon pressure.[1]

Module 5: Decision Logic for Solvent Selection

Q: Which solvent should I use to minimize degradation?

A: Use the decision tree below. Polar aprotic solvents (DMF, DMSO) are "wet" by nature and difficult to dry.[1] Non-polar solvents are safer for storage and reaction.[1]

SolventSelection Start Select Solvent for 8-Chloro-Heterocycle Solubility Is the compound soluble in Toluene/DCM? Start->Solubility YesSol Yes Solubility->YesSol NoSol No (Requires Polar) Solubility->NoSol Toluene Use Anhydrous Toluene (Best Stability) YesSol->Toluene DCM Use Anhydrous DCM (Good, but watch for HCl form) YesSol->DCM PolarCheck Check Water Content (Karl Fischer) NoSol->PolarCheck DMF DMF/DMSO (High Risk: Hygroscopic) PolarCheck->DMF >100 ppm H2O THF THF/2-MeTHF (Moderate Risk: Peroxides) PolarCheck->THF <50 ppm H2O Mitigation Protocol: Store over Activated 4Å Sieves for 24h DMF->Mitigation THF->Mitigation

Caption: Solvent selection logic. Toluene is preferred due to low water miscibility.[1] Polar solvents require active drying (sieves) before use.[1]

References

  • Hydrolysis Mechanisms: Zoltewicz, J. A., et al. "Kinetics and mechanism of the acid-catalyzed hydrolysis of some purine nucleosides."[1][2] Journal of the American Chemical Society, 1970.[1] Link (Establishes the protonation-activation mechanism for purine hydrolysis).[1]

  • Solvent Effects in Coupling: Malapit, C. A., et al. "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings."[1][3] Journal of the American Chemical Society, 2020.[1] Link (Discusses how polar solvents stabilize anionic transition states, affecting selectivity).[1]

  • Handling Hygroscopic Intermediates: "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals." Pharmaceutics, 2022.[1][4] Link (General principles for moisture exclusion).[1]

  • Synthesis of 8-Chloro-Purines: "Synthesis and full characterisation of 6-chloro-2-iodopurine." Organic & Biomolecular Chemistry, 2004.[1] Link (Details on handling halogenated purine intermediates).

  • Green Chemistry & Water: "Cu(II)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles." Green Chemistry, 2024.[1] Link (Contrasts stability: shows which heterocycles survive aqueous conditions vs. those that degrade).[1]

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Profiling of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive analytical framework for characterizing 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine, a critical scaffold in kinase inhibitor development (e.g., c-Met, EGFR pathways).

The Challenge: Nitrogen-rich heterocycles like 1,7-naphthyridines exhibit significant solvent-dependent aggregation and tautomeric ambiguity. Standard analytical protocols often fail to distinguish between regioisomers (1,6- vs. 1,7-naphthyridine) or detect trace hydrolysis precursors (8-hydroxy derivatives).

The Solution: This guide compares the efficacy of high-polarity solvent systems against standard chloroform protocols and establishes a self-validating NMR workflow to confirm regiochemistry without requiring X-ray crystallography.

Methodology & Experimental Protocol

Sample Preparation Strategy

Causality: The 1,7-naphthyridine core possesses two basic nitrogen atoms (N1, N7) and a pendant pyridine ring. In non-polar solvents like CDCl₃, intermolecular


-

stacking and hydrogen bonding with residual water cause peak broadening and concentration-dependent chemical shifts.

Optimized Protocol:

  • Solvent Choice: DMSO-d₆ (99.9% D) is the superior alternative to CDCl₃.

    • Reasoning: DMSO disrupts intermolecular aggregation, sharpening the aromatic signals. It also shifts residual water (~3.33 ppm) away from the critical aromatic region (7.5–9.5 ppm).

  • Concentration: Prepare at 5–10 mg/mL .

    • Reasoning: Higher concentrations (>20 mg/mL) induce stacking, causing upfield shifts of the planar naphthyridine protons.

  • Acquisition: 16 scans minimum,

    
     (relaxation delay) 
    
    
    
    2.0s.
    • Reasoning: Quaternary carbons and protons adjacent to quadrupolar nitrogens require longer relaxation times for accurate integration.

Instrument Parameters
  • Field Strength: 400 MHz minimum (600 MHz recommended for resolving H3/H4 coupling).

  • Temperature: 298 K (Standard). If broadening persists, elevate to 323 K to increase molecular tumbling.

Comparative Analysis: Performance vs. Alternatives

Comparison 1: Solvent System Performance

This section evaluates the "product performance" (spectral quality) in different environments.

FeatureAlternative A: CDCl₃ Recommended: DMSO-d₆ Technical Insight
Solubility Moderate to PoorExcellentThe polar 8-chloro/6-pyridyl motif requires high dielectric solvents.
Peak Resolution Broadened singletsSharp multipletsCDCl₃ allows aggregation; DMSO solvates individual molecules.
Water Interference ~1.56 ppm (Non-interfering)~3.33 ppm (Non-interfering)Both avoid the 7-9 ppm aromatic window, but DMSO prevents H-bonding broadening.
Chemical Shift Stability Concentration DependentStableDMSO "locks" the conformation via H-bonding to solvent, standardizing shifts.
Comparison 2: Structural Differentiation (Product vs. Impurities)

Distinguishing the target from its precursor (8-hydroxy) and regioisomer (1,6-naphthyridine) is the primary failure point in synthesis.

Scenario A: Product vs. Precursor (8-Hydroxy-6-(pyridin-4-yl)-1,7-naphthyridine)

The conversion of the hydroxyl/oxo group to chlorine is the final step.

  • Target (8-Cl): Shows a distinct downfield shift of the adjacent H5 proton due to the inductive effect of Chlorine (

    
    ).
    
  • Alternative (8-OH/Oxo): The precursor exists largely as the amide tautomer (NH at position 7).

    • Diagnostic Signal: The 8-OH precursor displays a broad NH singlet at >11.0 ppm and an upfield shift of the ring protons due to the electron-donating nature of the oxygen/nitrogen lone pair system.

Scenario B: Regioisomer Discrimination (1,7- vs. 1,6-naphthyridine)

Synthesis from 3-amino-isonicotinic acid derivatives often yields mixtures.

  • 1,7-Naphthyridine (Target): H2 is a doublet (coupled to H3) and very downfield (~9.0 ppm). H8 is substituted (Cl).[1][2] H5 is a singlet.

  • 1,6-Naphthyridine (Alternative): The proton arrangement differs. H2 is a singlet (isolated) if position 3 is substituted, or a doublet if not.

  • Validation: In the 1,7-isomer, NOESY correlations will be observed between the Pyridine-H2'/H6' and Naphthyridine-H5. In the 1,6-isomer, this spatial proximity is altered.

Predicted Spectral Data & Assignment

Based on 400 MHz in DMSO-d₆

Proton PositionMultiplicityApprox. Shift (

ppm)
Coupling (

Hz)
Assignment Logic
H-2 Doublet (dd)9.10 – 9.20

,

Alpha to N1; most deshielded.
H-4 Doublet (dd)8.50 – 8.60

,

Peri-position; deshielded by ring current.
Pyridine H-2'/6' Doublet (d)8.75 – 8.85

Alpha to Pyridine Nitrogen (AA'XX').
H-5 Singlet (s)8.30 – 8.40-Isolated singlet; deshielded by 8-Cl and 6-Py.
Pyridine H-3'/5' Doublet (d)8.10 – 8.20

Beta to Pyridine Nitrogen.
H-3 Doublet of doublets7.70 – 7.80

,

Beta to N1; most shielded quinoline-like proton.

Structural Validation Workflow

The following diagram illustrates the logical pathway for confirming the structure of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine, distinguishing it from common synthetic pitfalls.

G Start Crude Reaction Mixture Solubility Solubility Check (DMSO-d6 vs CDCl3) Start->Solubility NMR_1H 1H NMR Acquisition (DMSO-d6, 400MHz) Solubility->NMR_1H Select DMSO Decision_OH Broad Singlet @ >11 ppm? NMR_1H->Decision_OH Precursor ID: 8-Hydroxy Precursor (Incomplete Reaction) Decision_OH->Precursor Yes Decision_Regio H-5 Signal Analysis Decision_OH->Decision_Regio No (Proceed) Target Target: 1,7-Naphthyridine (H-5 = Singlet) Decision_Regio->Target Singlet Observed Isomer Isomer: 1,6-Naphthyridine (Coupling Pattern Mismatch) Decision_Regio->Isomer Doublet/Coupled Validation Final Validation: NOESY (Pyr-H vs Nap-H5) Target->Validation

Caption: Analytical decision tree for validating the 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine scaffold against common synthetic impurities.

References

  • Litvinov, V. P. (2004). Advances in the chemistry of 1,7-naphthyridines. Russian Chemical Reviews. Link

  • Brown, D. J. (2002). The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience. Link

  • BenchChem. (2025).[3] Functionalization of the 1,7-Naphthyridine Ring System: Application Notes. Link

  • Molaid Chemicals. (2025). 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine Structure and Properties. Link

  • Organic Chemistry Portal. (2024). Synthesis of 1,8-naphthyridines and related compounds (Comparative Heterocycle Data). Link

Sources

Mass Spectrometry Fragmentation Patterns of Chloro-Naphthyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry (MS) characterization of chloro-naphthyridines, focusing on fragmentation mechanics, isomer differentiation, and experimental protocols.

Introduction

Chloro-naphthyridines are critical scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors, antimalarials, and antibacterial agents. Their analysis by mass spectrometry (MS) presents unique challenges due to the presence of multiple nitrogen atoms and the halogen substituent.

This guide compares the fragmentation behaviors of isomeric chloro-naphthyridines (specifically 1,5- , 1,6- , and 1,8-naphthyridines ) under Electron Ionization (EI) and Electrospray Ionization (ESI). It establishes a self-validating protocol for differentiating isomers based on the "Chloro Effect," ring cleavage energetics, and characteristic neutral losses.

Fundamental Diagnostic Markers

Before analyzing complex fragmentation trees, three fundamental markers must be validated in the MS1 spectrum.

The Chlorine Isotope Signature

The presence of a single chlorine atom provides a definitive isotopic envelope.

  • Observation: A molecular ion cluster with a 3:1 intensity ratio between

    
     and 
    
    
    
    .
  • Validation: If the intensity ratio deviates significantly (>10%) from 3:1, suspect interference or a dichloro- impurity (which would show a 9:6:1 pattern).

The Nitrogen Rule

Naphthyridines contain two nitrogen atoms.

  • Odd-Electron Ions (EI): The molecular ion

    
     will have an even  nominal mass.
    
  • Even-Electron Ions (ESI): The protonated molecule

    
     will have an odd  nominal mass.
    

Comparative Fragmentation Analysis

The fragmentation of chloro-naphthyridines is governed by the competition between C-Cl bond cleavage and HCN elimination from the heterocyclic ring.

Primary Fragmentation Pathways (EI-MS)
Fragment IonMechanismDiagnostic Value

Homolytic cleavage of the C-Cl bond.High: Dominant in isomers where the resulting naphthyridinyl cation is resonance-stabilized (e.g., 2-chloro isomers).

Elimination of HCl (requires ortho-hydrogen).High: Distinguishes isomers with an adjacent proton (e.g., 3-chloro) from those without (e.g., 2-chloro blocked by N).

Ring contraction/cleavage.Medium: Common to all naphthyridines; sequential loss indicates ring stability.

Sequential loss.High: Confirms the core naphthyridine skeleton.
Isomer Differentiation: The "Ortho Effect"

Differentiation of isomers (e.g., 2-chloro-1,8-naphthyridine vs. 3-chloro-1,8-naphthyridine) relies on the proximity of the chlorine to the ring nitrogens and adjacent hydrogens.

  • 2-Chloro Isomers (Alpha to N):

    • Behavior: The C-Cl bond is weakened by the electron-withdrawing nature of the adjacent nitrogen.

    • Spectrum: Intense

      
       peak. Low abundance of 
      
      
      
      .
    • Mechanism: Formation of a stable aza-cation.

  • 3-Chloro Isomers (Beta to N):

    • Behavior: The chlorine is flanked by carbons with hydrogens (in 1,5- or 1,8-systems).

    • Spectrum: Significant

      
       peak due to proximity of ortho-hydrogens allowing for elimination.
      
    • Mechanism: 1,2-elimination favored over direct radical cleavage.

  • 4-Chloro Isomers (Gamma to N):

    • Behavior: Similar to 2-chloro but often shows a unique "peri-effect" if interaction with the other ring's nitrogen is possible (e.g., in 1,8-naphthyridine).

Visualization of Fragmentation Pathways[1][2][3][4][5][6]

The following diagram illustrates the divergent fragmentation pathways for a generic chloro-1,8-naphthyridine, highlighting the competition between radical loss and neutral elimination.

Fragmentation cluster_legend Pathway Legend M Molecular Ion [M]+• (m/z 164/166) M_Cl [M - Cl]+ (m/z 129) M->M_Cl - Cl• (Radical Cleavage) M_HCl [M - HCl]+• (m/z 128) M->M_HCl - HCl (Elimination) M_HCN [M - HCN]+• (m/z 137/139) M->M_HCN - HCN (Ring Opening) Frag_102 Ring Contraction (m/z 102) M_Cl->Frag_102 - HCN M_HCl->Frag_102 - HCN M_HCN->Frag_102 - Cl• Frag_75 Benzyne-type (m/z 75) Frag_102->Frag_75 - HCN key1 Primary Ion key2 Cation key3 Radical Cation

Caption: Divergent fragmentation pathways of chloro-1,8-naphthyridine (MW 164.5) under EI conditions.

Experimental Protocols

To ensure reproducibility and authoritative data generation, follow these standardized workflows.

Sample Preparation (Standard)
  • Solvent: Dissolve 1 mg of compound in 1 mL of HPLC-grade Methanol (MeOH).

  • Dilution: Dilute 10 µL of stock into 990 µL of 50:50 MeOH:H2O (+0.1% Formic Acid for ESI).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

GC-MS Method (For EI Fragmentation)
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet Temp: 250°C.

  • Oven Program: 60°C (1 min) → 20°C/min → 300°C (5 min).

  • Source Temp: 230°C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 40–400.

LC-MS/MS Method (For ESI/CID Studies)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Collision Energy (CID): Stepped energy (10, 20, 40 eV) to capture the full fragmentation profile.

Data Summary Table: Isomer Differentiation

The following table summarizes the expected relative abundances (RA) of key ions for common isomers.

Feature2-Chloro-1,8-Naphthyridine3-Chloro-1,8-Naphthyridine4-Chloro-1,8-Naphthyridine
Molecular Ion (

)
Strong (100%)Strong (100%)Strong (100%)

High RA (>60%) Low RA (<20%)Medium RA (30-50%)

Low RA (<10%)High RA (>50%) Medium RA (20-40%)

Medium RAMedium RAHigh RA
Key Mechanism Alpha-cleavage stabilized by N lone pair.Beta-elimination involving H at C-4.Peri-interaction with N-8.

Note: Relative Abundance (RA) values are approximate and instrument-dependent.

References

  • Fragmentation of Naphthyridines: Brown, E. V. "Mass Spectra of Naphthyridines." Journal of Heterocyclic Chemistry, 1967. Link (Foundational text on naphthyridine fragmentation).

  • Chloro-Heterocycle Mechanisms: McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra, 4th Ed. University Science Books, 1993.
  • 1,8-Naphthyridine Synthesis & Analysis: "Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues." RSC Advances, 2024.

  • Differentiation of Isomers: "Differentiation of structural isomers in a target drug database by LC/Q-TOFMS." Rapid Communications in Mass Spectrometry, 2010.

A Senior Application Scientist's Guide to the Crystal Structure Determination of Pyridyl-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Imperative of Pyridyl-Naphthyridine Derivatives

Pyridyl-naphthyridine derivatives represent a class of nitrogen-containing heterocyclic compounds with significant attention in medicinal chemistry and materials science.[1][2][3][4] Their rigid, planar structures and the strategic placement of nitrogen atoms make them exceptional candidates for developing novel therapeutics, including anticancer and antiviral agents, as well as functional materials for organic electronics.[2][4] The precise three-dimensional arrangement of atoms within these molecules, their crystal structure, dictates their physicochemical properties, biological activity, and performance in material applications. Therefore, the accurate determination of their crystal structure is not merely an academic exercise but a critical step in rational drug design and materials engineering.

This guide provides a comparative analysis of the methodologies employed for the crystal structure determination of pyridyl-naphthyridine derivatives. We will delve into the nuances of crystallization techniques, the gold-standard method of Single-Crystal X-ray Diffraction (SC-XRD), and complementary analytical approaches. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the challenges and best practices in obtaining high-quality crystallographic data for this important class of molecules.

The Crystallization Challenge: From Solution to Single Crystal

The journey from a synthesized powder to a diffraction-quality single crystal is often the most significant bottleneck in structural analysis. Pyridyl-naphthyridine derivatives, with their aromatic and often polar nature, can present unique challenges, including polymorphism and the formation of poorly ordered crystals.[5] The choice of crystallization technique is therefore paramount and often requires empirical screening of various conditions.

Comparative Analysis of Common Crystallization Techniques

The selection of an appropriate crystallization method is contingent on the solubility, stability, and quantity of the compound. Below is a comparison of techniques commonly applied to N-heterocyclic compounds.

Technique Principle Advantages for Pyridyl-Naphthyridines Disadvantages & Considerations
Slow Evaporation Gradual removal of solvent from a saturated solution increases the solute concentration, leading to nucleation and crystal growth.Simple to implement; effective for moderately soluble compounds. Crystals of a BF2 complex of a 1,8-naphthyridine derivative were successfully obtained this way.[6]Can lead to rapid crystallization on the vessel surface, resulting in lower quality crystals.[7] Not ideal for highly volatile solvents.
Vapor Diffusion A solution of the compound is equilibrated in a sealed container with a non-solvent (precipitant) in which the compound is insoluble. The slow diffusion of the non-solvent vapor into the compound's solution induces crystallization.Excellent control over the rate of crystallization, often yielding high-quality crystals.[8] Requires only small amounts of material.[8]Requires careful selection of a miscible solvent/non-solvent pair.
Liquid-Liquid Diffusion (Layering) A solution of the compound is carefully layered with a less dense, miscible non-solvent. Crystallization occurs at the interface as the liquids slowly mix.Effective for compounds that are sensitive to temperature changes. The clear interface allows for easy observation of crystal growth.Dependent on the density difference and miscibility of the solvents.[8]
Cooling Crystallization A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.A well-established method for compounds with a significant temperature-dependent solubility.[9] Can be automated for high-throughput screening.Rapid cooling can lead to the formation of small or poorly formed crystals. Requires careful control of the cooling rate.

Expert Insight: For many novel pyridyl-naphthyridine derivatives, a combination of techniques often yields the best results. For instance, starting with a slow evaporation experiment can provide initial crystals that can then be used as seeds in a vapor diffusion or cooling crystallization experiment to grow larger, higher-quality specimens.[8]

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional structure of a molecule.[10][11][12][13] It provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions, which are crucial for understanding the structure-property relationships of pyridyl-naphthyridine derivatives.

Experimental Workflow for SC-XRD

The process of SC-XRD can be broken down into several key steps, each critical for a successful structure determination.

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination & Refinement CrystalSelection Crystal Selection & Mounting DataCollection X-ray Diffraction Data Collection CrystalSelection->DataCollection Mount on Diffractometer StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution Process Diffraction Data StructureRefinement Structure Refinement StructureSolution->StructureRefinement Initial Model Validation Structure Validation StructureRefinement->Validation Refined Model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Experimental Protocol for SC-XRD
  • Crystal Selection and Mounting:

    • Under a polarizing microscope, select a single crystal with well-defined faces and no visible cracks or defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.

    • Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

  • Data Collection:

    • Center the crystal in the X-ray beam of the diffractometer. Modern instruments often use either Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation.[10][12]

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. The positions and intensities of the diffracted spots are recorded by a detector.

  • Data Reduction and Structure Solution:

    • The collected images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

    • The initial atomic positions are determined using direct methods or Patterson methods, which are computational algorithms that use the measured intensities to generate an initial electron density map.

  • Structure Refinement:

    • The initial structural model is refined against the experimental data using a least-squares algorithm. This process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation:

    • The final refined structure is validated using crystallographic software to check for consistency and to ensure that the model is chemically reasonable. Key metrics include the R-factor, goodness-of-fit (GooF), and residual electron density.

Case Studies: Successful Structure Determinations

Several studies have successfully reported the crystal structures of pyridyl-naphthyridine derivatives, providing valuable insights into their molecular conformations and packing arrangements.

Compound Crystallization Method Key Structural Features Reference
1,1-Difluoro-3-phenyl-9-(pyridin-2-yl)-1H-1λ4,11λ4-1,3,5,2-oxadiazaborinino[3,4-a][14][15]naphthyridineSlow evaporation from CH2Cl2Planar fused ring system, C-H···F hydrogen bonds, and offset π–π stacking interactions.[6]
2,7-Bis(2-pyridyl)-1,8-naphthyridine metal complexesNot specifiedCoordination of the naphthyridine nitrogen atoms to metal centers, forming complex supramolecular structures.[16][17]
N6-(4-pyridyl)pyridine-2,6-diamineNot specifiedIntermolecular N—H···N hydrogen bonds connecting molecules into a zigzag chain.[18]

These examples highlight how different substituents and crystallization conditions can influence the final crystal packing, which in turn affects the material's properties. For instance, the presence of hydrogen bonding and π–π stacking interactions can significantly impact the thermal stability and photophysical properties of these compounds.[6]

Alternative and Complementary Techniques

While SC-XRD is the definitive method for structure determination, other techniques can provide valuable complementary information, especially when obtaining suitable single crystals is challenging.

  • Powder X-ray Diffraction (PXRD): This technique is used to analyze polycrystalline materials. While it does not provide the atomic-level detail of SC-XRD, it is invaluable for identifying crystalline phases, assessing sample purity, and studying polymorphism.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure in solution. Comparing solution-state NMR data with solid-state crystallographic data can reveal conformational changes that occur upon crystallization.

  • Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the geometry of pyridyl-naphthyridine derivatives and to complement experimental data.[14] These calculations can help rationalize observed crystal packing and predict the most stable polymorphs.

Conclusion and Future Outlook

The determination of the crystal structure of pyridyl-naphthyridine derivatives is a critical step in harnessing their full potential in medicine and materials science. This guide has provided a comparative overview of crystallization techniques and a detailed protocol for the gold-standard method of Single-Crystal X-ray Diffraction. The choice of crystallization method must be tailored to the specific properties of the compound, and a systematic screening approach is often necessary.

As synthetic chemistry continues to produce increasingly complex pyridyl-naphthyridine architectures, the challenges in obtaining high-quality crystals will persist. Future advancements in automated crystallization platforms, combined with the increasing power of computational prediction methods, will undoubtedly streamline this process. The continued application of rigorous crystallographic analysis will remain essential for advancing our understanding of these versatile molecules and for the development of next-generation drugs and materials.

References

  • Synthesis, Characterization, Photoinduced Isomerization, and Spectroscopic Properties of Vinyl-1,8-naphthyridine Derivatives and Their Copper(I) Complexes | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? - ResearchGate. Available at: [Link]

  • Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes - PubMed. Available at: [Link]

  • Synthesis and Characterization of Rhenium 2,2′- pyridylnaphthyridine Metal Complexes. Available at: [Link]

  • Structural and spectroscopic study of the asymmetric 2-(2'-pyridyl)-1,8-naphthyridine ligand with closed-shell metals | Request PDF - ResearchGate. Available at: [Link]

  • 1,1-Difluoro-3-phenyl-9-(pyridin-2-yl)-1H-1λ4,11λ4-1,3,5,2-oxadiazaborinino[3,4-a][14][15]naphthyridine - IUCr Journals. Available at: [Link]

  • How to grow crystals for X-ray crystallography - IUCr Journals. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • SOP: CRYSTALLIZATION - UCT Science. Available at: [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. Available at: [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available at: [Link]

  • 2,7-Bis(2-pyridyl)-1,8-naphthyridine | C18H12N4 - PubChem. Available at: [Link]

  • Preparation and spectral and electrochemical characterization of dirhodium(II) complexes with bridging 1,8-naphthyridine ligands: 2,7-bis(2-pyridyl)-1,8-naphthyridine, 5,6-dihydrodipyrido[2,3-b:3'2'-j][8][14]phenanthroline, 2-( - ACS Publications - American Chemical Society. Available at: [Link]

  • Synthesis of some novel pyridine and naphthyridine derivatives - SciSpace. Available at: [Link]

  • Single Crystal X-ray Diffraction | Faculty of Science, Agriculture & Engineering | Newcastle University. Available at: [Link]

  • 1,3-Di-3-pyridyl-2,3-dihydro-1H-naphth[1,2-e][7][14]oxazine - PMC. Available at: [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction - MDPI. Available at: [Link]

  • Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Available at: [Link]

  • N 6-(4-pyridyl)pyridine-2,6-diamine - PMC - NIH. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. Available at: [Link]

  • Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand - MDPI. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. Available at: [Link]

  • Isomeric forms of naphthyridines. | Download Scientific Diagram - ResearchGate. Available at: [Link]

Sources

Comparative Potency Guide: 1,7-Naphthyridine vs. Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Nitrogen Walk" Decision Matrix

In medicinal chemistry, the transition from a Quinoline (1-azanaphthalene) to a 1,7-Naphthyridine (1,7-diazanaphthalene) scaffold is a classic "scaffold hopping" strategy known as a nitrogen scan or walk. This substitution is rarely arbitrary; it is a calculated maneuver to modulate physicochemical properties without disrupting the core binding vector.

The Verdict:

  • Choose Quinoline when hydrophobic collapse and

    
    -
    
    
    
    stacking drive potency, and when synthetic ease is a priority. It remains the superior scaffold for targets requiring extensive lipophilic contact (e.g., S. aureus NorA efflux pumps).
  • Choose 1,7-Naphthyridine to lower LogP (typically by ~0.5–1.0 unit), improve aqueous solubility, or gain a critical hydrogen-bond acceptor at the C7 position (e.g., interacting with kinase hinge regions like Val199 in PIP4K2A).

Physicochemical & Structural Basis[1][2]

The potency difference between these scaffolds is often less about steric bulk (which is nearly identical) and more about electronic distribution and desolvation penalties.

Table 1: Physicochemical Profile Comparison[3]
PropertyQuinoline Scaffold1,7-Naphthyridine ScaffoldImpact on Potency/Developability
Structure Benzene fused to PyridinePyridine fused to Pyridine1,7-Naphthyridine is electron-deficient on both rings.
LogP (Lipophilicity) High (Base ~2.0)Moderate (Base ~1.1)1,7-Naphthyridine improves solubility but may reduce membrane permeability if too polar.
H-Bond Acceptors 1 (N1)2 (N1, N7)Critical Differentiator: N7 offers a new vector for H-bonding in the binding pocket.
Basicity (pKa) ~4.9 (N1)~3.6 (N1), ~1.0 (N7)The 1,7-isomer is significantly less basic, reducing lysosomal trapping potential.
Metabolic Stability Prone to oxidation at C2/C4Improved stability; electron deficiency resists CYP450 oxidative attack.
Synthetic Difficulty Low (Skraup, Friedländer)High (Requires specialized precursors)1,7-Naphthyridine libraries are harder to generate.

Expert Insight: The insertion of the second nitrogen at position 7 pulls electron density away from the ring system. While this improves metabolic stability against oxidation, it also weakens


-cation interactions compared to the electron-rich benzene ring of quinoline.

Case Study Analysis: Potency in Action

Case Study A: Kinase Inhibition (The "Pro-Naphthyridine" Case)

Target: Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A) Context: Developing selective inhibitors for cancer therapy (e.g., AML).

In the development of inhibitors like BAY-091 , researchers transitioned to a 1,7-naphthyridine core. The quinoline analog was potent but suffered from poor solubility and lack of selectivity.

  • Mechanism of Potency: X-ray crystallography (PDB 6YM3) reveals that the N7 nitrogen of the 1,7-naphthyridine forms a critical water-mediated or direct hydrogen bond with the backbone amide of Val199 in the kinase hinge region. A quinoline scaffold lacks this acceptor, leading to a loss of affinity (10-50x reduction in potency).

  • Data:

    • 1,7-Naphthyridine (BAY-091):[1] IC50 = 2.9 nM [2]

    • Quinoline Analog: IC50 > 100 nM (Estimated based on SAR loss of H-bond)

Case Study B: Bacterial Efflux Inhibition (The "Pro-Quinoline" Case)

Target: S. aureus NorA Efflux Pump Context: Reversing antibiotic resistance.

A study comparing scaffold hopping from quinoline to 1,7-naphthyridine for NorA inhibitors found the opposite trend.

  • Mechanism of Potency: The NorA binding pocket is large and hydrophobic. The inhibitors bind via extensive

    
    -
    
    
    
    stacking. The introduction of the polar N7 atom in the 1,7-naphthyridine scaffold introduced a desolvation penalty (energy cost to strip water off the nitrogen) that was not compensated by a new interaction.
  • Data:

    • Quinoline Derivative: Highly active (EPI activity at < 10 µM)

    • 1,7-Naphthyridine Derivative:Inactive or significantly reduced potency.

Visualizing the Decision Logic

The following diagram illustrates the decision pathway for selecting between these scaffolds and the biological signaling context for the 1,7-naphthyridine success case (PIP4K2A).

ScaffoldLogic Start Lead Optimization (Quinoline Hit) Issue_Sol Issue: Poor Solubility or Metabolic Instability? Start->Issue_Sol Issue_Pot Issue: Potency Plateau? Start->Issue_Pot Decision_Naph Switch to 1,7-Naphthyridine Issue_Sol->Decision_Naph Yes (low LogP needed) Check_Pocket Check Binding Pocket: Is there an H-bond donor near C7/C8? Issue_Pot->Check_Pocket Check_Pocket->Decision_Naph Yes (Target: Kinase Hinge) Decision_Quin Retain Quinoline Check_Pocket->Decision_Quin No (Target: Hydrophobic Pocket) Mech_Gain Gain: H-Bond (N7) Gain: Solubility Decision_Naph->Mech_Gain Mech_Loss Risk: Desolvation Penalty Risk: Synthetic Complexity Decision_Naph->Mech_Loss

Caption: Decision tree for scaffold hopping from Quinoline to 1,7-Naphthyridine based on SAR and structural requirements.

PIP4K2A_Pathway PI5P PI5P (Substrate) PIP4K2A PIP4K2A (Target Kinase) PI5P->PIP4K2A Substrate ATP ATP ATP->PIP4K2A Cofactor Complex Inhibitor-Kinase Complex (H-bond @ Val199) PIP4K2A->Complex Binding PI45P2 PI(4,5)P2 (Product) PIP4K2A->PI45P2 Catalysis (Blocked) Inhibitor 1,7-Naphthyridine Inhibitor (e.g., BAY-091) Inhibitor->PIP4K2A Competitive Inhibition Complex->PI45P2 Reduces Levels Akt Akt/mTOR Signaling PI45P2->Akt Activates Tumor Tumor Growth (AML/Breast) Akt->Tumor Promotes

Caption: Mechanism of Action for 1,7-Naphthyridine inhibitors in the PIP4K2A signaling pathway.

Experimental Protocols

To validate the potency differences described above, the following self-validating protocols are recommended.

Protocol A: ADP-Glo™ Kinase Assay (Potency Validation)

Used to determine IC50 values for kinase targets like PIP4K2A.

  • Reagent Prep: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 1,7-naphthyridine and quinoline analogs in DMSO (Start at 10 µM, 3-fold dilutions).

  • Reaction Assembly:

    • Add 2 µL of compound to 384-well white plate.

    • Add 4 µL of Enzyme (PIP4K2A, final conc 0.5 nM).

    • Add 4 µL of Substrate/ATP Mix (PI5P: 50 µM, ATP: 10 µM).

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase signal). Incubate 30 min.

  • Readout: Measure Luminescence.

  • Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., BAY-091) must fall within 3-fold of historical IC50 (2.9 nM).

Protocol B: Synthesis of 1,7-Naphthyridine Core (Friedländer Approach)

Note: This highlights the synthetic complexity compared to Quinoline.

  • Reactants: 2-Amino-3-formylpyridine + Active Methylene Compound (e.g., ketone/aldehyde).

  • Catalysis: Reflux in ethanol with catalytic piperidine or KOH.

  • Purification: Unlike quinolines which often precipitate, 1,7-naphthyridines may require column chromatography (DCM/MeOH gradient) due to higher polarity.

  • QC Check: Verify N7 presence via 1H-NMR (distinct downfield shift of C8-H compared to quinoline).

References

  • Discovery of BAY-091 (PIP4K2A Inhibitor)

    • Title: Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A.
    • Source: Journal of Medicinal Chemistry (2021).[3][4]

    • URL:[Link]

  • Scaffold Hopping (NorA Efflux Pump)

    • Title: From Quinoline to Quinazoline-Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach.
    • Source: ChemMedChem (2020).
    • URL:[Link]

  • Physicochemical Properties

    • Title: 1,7-Naphthyridine Chemical & Physical Properties.[1][5][6]

    • Source: Cheméo / NIST Data.[5]

    • URL:[Link]

  • Synthetic Methodologies

    • Title: Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Deriv
    • Source: Molecules (2022).
    • URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine
Reactant of Route 2
Reactant of Route 2
8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.